Product packaging for 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine(Cat. No.:CAS No. 15827-80-2)

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Cat. No.: B098569
CAS No.: 15827-80-2
M. Wt: 123.16 g/mol
InChI Key: SNDHGRMHEXOIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine (CAS 15827-80-2) is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol. It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. This specialty chemical is a solid with a calculated density of 1.1±0.1 g/cm³ and a high predicted boiling point of 366.4±42.0 °C at 760 mmHg . Its structure, featuring both amino and cyano functional groups on a partially saturated pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in constructing pharmacologically active piperidine and pyridine derivatives. Researchers utilize this compound for the development of potential therapeutics, leveraging its scaffold to explore new chemical spaces. The compound has a flash point of 175.4±27.9 °C and is classified under HS code 2933399090 . This product is intended for research and development purposes only and is not classified as a medicinal or household product. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B098569 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine CAS No. 15827-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2,3,6-tetrahydropyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h9H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDHGRMHEXOIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392076
Record name 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15827-80-2
Record name 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: Core Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a combination of known identifiers, typical spectroscopic data ranges derived from analogous structures, and general synthetic approaches. Furthermore, potential biological activities are inferred from related compounds, with a focus on acetylcholinesterase and DNA topoisomerase II inhibition, for which detailed signaling pathways are provided. This document aims to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel tetrahydropyridine derivatives.

Core Properties

PropertyValue
IUPAC Name 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile
CAS Number 15827-80-2[2]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1][2]
Canonical SMILES C1CNCC(=C(C#N)N)C1
InChI Key SNDHGRMHEXOIHX-UHFFFAOYSA-N[2]

Note: Physical properties such as melting point, boiling point, and solubility are not available in the provided search results.

Spectroscopic Characterization

Specific spectral data for this compound is not available. However, based on the functional groups present and data from related tetrahydropyridine and cyanopyridine derivatives, the expected spectral characteristics are summarized below.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H NMR Aliphatic CH₂ (ring)1.8 - 4.1 (multiplet)[3]
Amino (NH₂)3.4 - 6.3 (broad singlet)[3]
¹³C NMR Cyano (C≡N)117 - 120[3]
C-NH₂ (sp²)155 - 165[3]
Aliphatic CH₂ (ring)20 - 50[3]
Infrared (IR) Spectroscopy
Functional GroupVibration TypeTypical Frequency (cm⁻¹)
Amino (N-H)Stretch3200 - 3500[3]
Cyano (C≡N)Stretch2190 - 2220[3]
C=CStretch~1600 - 1650
C-NStretch~1200 - 1350
Mass Spectrometry (MS)

For this compound, a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 124.08, corresponding to the molecular formula C₆H₁₀N₃⁺.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and widely applicable method for the synthesis of substituted 2-amino-3-cyanopyridines is the multicomponent Gewald reaction. The following represents a generalized protocol that could be adapted for the synthesis of the target compound or its derivatives.

General Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is based on the one-pot condensation of an aldehyde or ketone, malononitrile, and an active methylene compound in the presence of a basic catalyst.

Materials:

  • Aldehyde or Ketone (e.g., a protected piperidone derivative)

  • Malononitrile

  • Active methylene compound (e.g., cyanothioacetamide)

  • Base catalyst (e.g., piperidine, triethylamine, or morpholine)

  • Solvent (e.g., ethanol, methanol, or isopropanol)

Procedure:

  • To a solution of the aldehyde or ketone (1 equivalent) and malononitrile (1 equivalent) in the chosen solvent, add the active methylene compound (1 equivalent).

  • Add a catalytic amount of the base (e.g., 0.1 equivalents).

  • The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., diethyl ether or cold ethanol) to remove impurities.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization of the Product: The synthesized compound would be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • IR Spectroscopy: To verify the presence of key functional groups (amino, cyano).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To determine the melting point and assess purity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Aldehyde/Ketone E One-Pot Condensation (e.g., Reflux in Ethanol) A->E B Malononitrile B->E C Active Methylene Compound C->E D Base Catalyst D->E F Cooling & Filtration E->F G Washing F->G H Recrystallization G->H I 4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Derivative H->I

Generalized workflow for the multicomponent synthesis of 4-amino-3-cyanotetrahydropyridine derivatives.

Potential Biological Activity and Signaling Pathways

While no direct biological activity or involvement in signaling pathways has been reported for this compound, structural analogs have been investigated for their inhibitory effects on two key enzymes: acetylcholinesterase and DNA topoisomerase II.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat Alzheimer's disease and other neurological conditions.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine ACh_vesicle Acetylcholine Vesicle ACh_synthesis->ACh_vesicle ACh_free Acetylcholine (ACh) ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_free->ACh_receptor Binds Inhibitor 4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Analog Inhibitor->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal Activates

Mechanism of acetylcholinesterase inhibition by a potential inhibitor.
DNA Topoisomerase II Inhibition

DNA topoisomerase II is an essential enzyme that manages DNA tangles and supercoils during replication, transcription, and chromosome segregation.[5] Inhibitors of topoisomerase II can be classified as "poisons" that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis. This mechanism is exploited by several anticancer drugs.

TopoII_Inhibition cluster_nucleus Cell Nucleus DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binds Cleavage_Complex TopoII-DNA Cleavage Complex TopoII->Cleavage_Complex Creates transient break Cleavage_Complex->DNA Re-ligation (Normal) DNA_Breaks Double-Strand DNA Breaks Cleavage_Complex->DNA_Breaks Prevents re-ligation Inhibitor 4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Analog Inhibitor->Cleavage_Complex Stabilizes Apoptosis Apoptosis DNA_Breaks->Apoptosis Triggers

Mechanism of DNA topoisomerase II inhibition by a potential "poison".

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While specific experimental data for this compound remains elusive, this guide provides a foundational understanding of its basic properties, expected spectroscopic characteristics, and potential synthetic routes. The inferred biological activities based on its structural analogs suggest promising avenues for future research, particularly in the areas of neurodegenerative diseases and oncology. Further investigation is warranted to fully elucidate the physicochemical properties, bioactivity, and therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 15827-80-2

This technical guide provides a comprehensive overview of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest to researchers and professionals in drug development. The guide covers its chemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Core Compound Information

Chemical Name: this compound CAS Number: 15827-80-2 Molecular Formula: C₆H₉N₃ Molecular Weight: 123.16 g/mol

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight123.16 g/mol
Molecular FormulaC₆H₉N₃
AppearanceSolid (predicted)
SolubilitySoluble in polar organic solvents (predicted)

Synthesis

The synthesis of this compound and its derivatives often employs multicomponent reactions (MCRs), which are efficient for creating molecular diversity. A plausible synthetic route is a one-pot condensation reaction involving an aldehyde, malononitrile, and a suitable amine precursor.

Representative Synthetic Protocol (Adapted from similar syntheses)

This protocol describes a general method for the synthesis of related dihydropyridine derivatives, which can be adapted for the target compound.

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, combine an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (3 ml).

  • Catalyst Addition: Add triethylamine (1.2 mmol) to the mixture and stir for 10 minutes.

  • Amine Addition: To the reaction mass, add a solution of a suitable amine precursor (1.2 mmol) and an allenoate (1.2 mmol) in ethanol (3 ml).

  • Reaction: Stir the reaction mixture for 12 hours at room temperature.

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, its structural analogs have been investigated for various biological activities. The tetrahydropyridine scaffold is a common motif in many biologically active molecules.

Acetylcholinesterase (AChE) Inhibition

Analogs of this compound have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

The following table summarizes the IC₅₀ values for some acetylcholinesterase inhibitors. It is important to note that these are not values for this compound but provide context for the potency of compounds acting on this target.

CompoundTargetIC₅₀ (µM)
RivastigmineAChE71.1
DonepezilAChENot specified
GalantamineAChENot specified
Compound S-I 26 (Rivastigmine analog)AChE14

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution at various concentrations, and 10 µL of AChE (1 U/mL).

  • Incubation: Incubate the plate for 10 minutes at 25 °C.

  • DTNB Addition: Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period.

  • Data Analysis: Calculate the percentage of AChE inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • IC₅₀ Determination: Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Logical Relationships

Cholinergic Signaling Pathway

The diagram below illustrates the cholinergic signaling pathway and the role of acetylcholinesterase. An inhibitor of AChE, such as potentially this compound or its analogs, would prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced postsynaptic signaling.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase AcetylCoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter ACh_cleft ACh ACh_vesicle->ACh_cleft Release ACh->ACh_vesicle Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Reuptake Signal Postsynaptic Signal AChR->Signal Inhibitor AChE Inhibitor (e.g., Tetrahydropyridine analog) Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of an AChE inhibitor.

Multicomponent Synthesis Workflow

The following diagram outlines the general workflow for the multicomponent synthesis of tetrahydropyridine derivatives.

MCR_Workflow Start Starting Materials (Aldehyde, Malononitrile, Amine) Reaction One-Pot Multicomponent Reaction - Catalyst (e.g., base) - Solvent (e.g., Ethanol) - Room Temperature Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup (Concentration) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure 4-Amino-3-cyano- 1,2,5,6-tetrahydropyridine Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for multicomponent synthesis of tetrahydropyridines.

Technical Guide: Molecular Weight of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molecular Weight of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Introduction

This technical guide provides a detailed breakdown of the molecular weight of the chemical compound this compound. The accurate determination of molecular weight is a fundamental prerequisite for a wide range of applications in chemical research and development, including stoichiometry, solution preparation, and analytical characterization. This document outlines the molecular formula and the contribution of each constituent element to the overall molecular weight.

Molecular Formula and Structure

The established molecular formula for this compound is C₆H₉N₃[1]. This formula indicates that each molecule of the compound is composed of six carbon atoms, nine hydrogen atoms, and three nitrogen atoms.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms present in the molecular formula. The standard atomic weights of the constituent elements are utilized for this calculation.

Elemental Composition and Atomic Weights

The following table summarizes the elemental composition of this compound and the corresponding atomic weights.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC612.01172.066
HydrogenH91.0089.072
NitrogenN314.00742.021
Total 123.159
Final Molecular Weight

Based on the summation of the elemental contributions, the molecular weight of this compound is determined to be 123.16 g/mol [1][2]. Other sources have calculated a nearly identical value of 123.159 g/mol [3].

Visualization of Elemental Contribution

To visually represent the elemental composition that constitutes the molecular weight, the following diagram is provided.

G compound This compound Molecular Weight: 123.16 g/mol C Carbon (C) 6 atoms compound->C 72.066 g/mol H Hydrogen (H) 9 atoms compound->H 9.072 g/mol N Nitrogen (N) 3 atoms compound->N 42.021 g/mol

Caption: Elemental contribution to the molecular weight.

Disclaimer: This document is intended for informational purposes for a technical audience. The data presented is based on established chemical principles and publicly available information.

References

"4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Introduction

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] An estimated 59-60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle.[1] Within this class, the substituted tetrahydropyridine scaffold is of significant interest due to its presence in molecules with diverse biological activities.

This technical guide focuses on the structural elucidation of a specific member of this family: This compound . This compound possesses key functional groups—an enamine system, a nitrile group, and a secondary amine—that make its precise characterization essential for research and development. The definitive confirmation of its molecular structure relies on a combination of modern spectroscopic techniques. This document provides a comprehensive overview of the methodologies and data interpretation integral to this process.

Molecular Identity:

  • Systematic Name: 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile

  • Molecular Formula: C₆H₉N₃[2]

  • Molecular Weight: 123.16 g/mol [2]

  • CAS Number: 15827-80-2[1]

Logical Workflow for Structure Elucidation

The structural confirmation of a newly synthesized compound like this compound follows a logical and multi-step analytical workflow. This process begins with determining the molecular mass and formula, proceeds through functional group identification and mapping of the atomic framework, and is definitively confirmed by single-crystal X-ray crystallography if suitable crystals can be obtained.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Definitive Confirmation cluster_4 Final Structure Synthesis Synthesis via Multicomponent Reaction Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR_1H ¹H NMR Spectroscopy MS->NMR_1H IR->NMR_1H NMR_13C ¹³C NMR Spectroscopy NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D XRay Single-Crystal X-ray Diffraction NMR_2D->XRay Confirmed Structure Confirmed NMR_2D->Confirmed If crystals are not available XRay->Confirmed

Caption: General workflow for structure elucidation.

Spectroscopic Characterization

Spectroscopic methods are fundamental to the initial identification and structural confirmation of the target molecule.[1] Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary information to piece together the molecular puzzle.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.[1]

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF).

  • Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Analysis: The solution is infused directly into the ESI source. The time-of-flight analyzer provides high-resolution mass data.

Data Presentation: The primary goal is to identify the protonated molecular ion [M+H]⁺.

Ion SpeciesCalculated m/zObserved m/z
[C₆H₉N₃ + H]⁺124.0869~124.087
[C₆H₉N₃ + Na]⁺146.0689~146.069

Table 1: Expected high-resolution mass spectrometry data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR).

  • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The spectrum is recorded typically over a range of 4000-400 cm⁻¹.

Data Presentation: The presence of the amino, cyano, and enamine functionalities gives rise to distinct absorption bands.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (Amino)Symmetric/Asymmetric Stretch3400 - 3200
C≡N (Nitrile)Stretch2220 - 2180
C=C (Alkene)Stretch1650 - 1600
N-H (Amino)Bend (Scissoring)1640 - 1560
C-NStretch1350 - 1250

Table 2: Characteristic IR absorption frequencies for key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.[1] Both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments: Standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed.

Data Presentation (Representative): The following tables present representative chemical shifts based on typical values for the tetrahydropyridine core and its functional groups.[1]

Proton (Position)Representative δ (ppm)MultiplicityIntegration
H-2~3.5 - 4.1m2H
H-5~2.5 - 3.0t2H
H-6~3.0 - 3.5t2H
NH (Ring)Variablebr s1H
NH₂ (Amino)~3.4 - 6.3br s2H

Table 3: Representative ¹H NMR spectral data for the tetrahydropyridine core.

Carbon (Position)Representative δ (ppm)
C-2~40 - 50
C-3~80 - 90
C-4~155 - 165
C-5~25 - 35
C-6~45 - 55
C≡N (Cyano)~117 - 120

Table 4: Representative ¹³C NMR spectral data for the tetrahydropyridine core.[1]

Definitive Confirmation by X-ray Crystallography

For unambiguous proof of structure, including stereochemistry and tautomeric form, single-crystal X-ray diffraction is the gold standard. While obtaining suitable crystals can be challenging, the resulting data provides a complete three-dimensional map of the molecule.

Experimental Protocol (Adapted from a related structure): [3]

  • Crystal Growth: Crystals suitable for diffraction are grown by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/water or ethyl acetate/hexane.

  • Data Collection: A single, well-formed crystal is mounted on a diffractometer. Data is collected using Mo Kα radiation at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[3]

Potential Biological Significance & Signaling

While the specific biological activity of this compound is not extensively documented, structural analogs have been investigated as inhibitors of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in cholinergic signaling, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the signal. Inhibition of AChE leads to an accumulation of ACh, enhancing cholinergic neurotransmission.

The diagram below illustrates the role of AChE in a cholinergic synapse and the mechanism of action for an AChE inhibitor.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Free ACh ACh_Vesicle->ACh_Free Release Receptor ACh Receptor Response Signal Transduction (e.g., Muscle Contraction) Receptor->Response ACh_Free->Receptor Binding AChE AChE ACh_Free->AChE Choline Choline + Acetate AChE->Choline Hydrolysis Inhibitor AChE Inhibitor (e.g., Analog) Inhibitor->AChE Inhibition

Caption: Cholinergic signaling and the action of an AChE inhibitor.

Conclusion

The structural elucidation of this compound is a systematic process that integrates multiple analytical techniques. Mass spectrometry and IR spectroscopy provide initial, crucial data on molecular weight and functional groups. However, comprehensive 1D and 2D NMR spectroscopy is indispensable for mapping the complete atomic connectivity. For absolute confirmation, single-crystal X-ray diffraction remains the definitive method. The data and protocols outlined in this guide provide a robust framework for researchers and scientists to confidently characterize this and related heterocyclic compounds.

References

A Technical Guide to 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a plausible synthetic route, and relevant experimental protocols for biological evaluation.

Chemical Identity and Properties

The compound commonly known as "4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" is systematically named according to IUPAC nomenclature. Its structure is characterized by a partially saturated pyridine ring with an amino group at position 4 and a nitrile group at position 3.[1]

IUPAC Name: 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile

Synonyms: this compound

CAS Number: 15827-80-2[1]

Physicochemical and Predicted Properties

Quantitative data for this specific compound is limited in publicly available literature. The following table summarizes available and predicted properties.

PropertyValueSource
Molecular Formula C₆H₉N₃Tyger Scientific[2]
Molecular Weight 123.16 g/mol Benchchem, Tyger Scientific[1][2]
Density (Predicted) 1.1 ± 0.1 g/cm³Chemsrc[3]
Boiling Point (Predicted) 366.4 ± 42.0 °C at 760 mmHgChemsrc[3]
InChI Key SNDHGRMHEXOIHX-UHFFFAOYSA-NBenchchem[1]

Synthesis and Experimental Protocols

The synthesis of functionalized tetrahydropyridines is often achieved through efficient one-pot multicomponent reactions (MCRs).[1] These reactions are advantageous for creating molecular diversity by combining three or more starting materials in a single step. The general approach involves a series of tandem reactions, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1]

Plausible Synthetic Protocol via Multicomponent Reaction

While a specific protocol for this exact compound is not detailed in the searched literature, a plausible method can be derived from general MCRs for similar tetrahydropyridine scaffolds. This proposed protocol involves the reaction of an appropriate β-keto nitrile or equivalent, an aldehyde, and an amine source.

Objective: To synthesize 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile.

Reactants:

  • Malononitrile

  • Formaldehyde (or a suitable equivalent like paraformaldehyde)

  • Ammonia source (e.g., Ammonium acetate)

  • A suitable ketone or enamine precursor to form the tetrahydropyridine backbone.

General Procedure:

  • Reaction Setup: To a round-bottom flask, add an equimolar mixture of the chosen ketone precursor, malononitrile, and a slight excess of ammonium acetate.

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.

  • Catalysis (Optional): A catalyst, such as a Lewis acid or an ionic liquid, may be added to improve reaction efficiency, though many MCRs can proceed without one.

  • Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to reflux) for a period of 12 to 24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure tetrahydropyridine derivative.

G cluster_reactants Reactants & Catalyst cluster_procedure Procedure Reactant1 Ketone Precursor Mix 1. Mix reactants in solvent (Ethanol) Reactant1->Mix Reactant2 Malononitrile Reactant2->Mix Reactant3 Ammonium Acetate Reactant3->Mix Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Mix React 2. Stir at specified temperature (e.g., 60°C, 12h) Mix->React Monitor 3. Monitor via TLC React->Monitor Precipitate 4. Quench in ice water Monitor->Precipitate Isolate 5. Filter and wash solid Precipitate->Isolate Purify 6. Recrystallize or use column chromatography Isolate->Purify Product Pure 4-Amino-1,2,5,6-tetrahydro- pyridine-3-carbonitrile Purify->Product

Workflow for Multicomponent Synthesis

Biological Activity and Potential Applications

The tetrahydropyridine scaffold is a key component in a wide array of biologically active compounds. Analogs of this compound have been investigated as potential inhibitors of enzymes such as acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of this enzyme is a key therapeutic strategy for conditions like Alzheimer's disease.

Signaling Pathway: Cholinergic Synapse and AChE Inhibition

In a cholinergic synapse, the arrival of an action potential triggers the release of acetylcholine (ACh) into the synaptic cleft.[5] ACh then binds to postsynaptic receptors to propagate the nerve signal.[5] The enzyme acetylcholinesterase (AChE), located in the cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[4][6] An AChE inhibitor blocks this degradation, leading to increased levels and prolonged action of ACh in the synapse.

G cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Choline Choline ACh_Synth Choline Acetyltransferase Choline->ACh_Synth AcetylCoA Acetyl-CoA AcetylCoA->ACh_Synth ACh_Vesicle ACh in Vesicle ACh_Synth->ACh_Vesicle Synthesis ACh_Free Acetylcholine (ACh) ACh_Vesicle->ACh_Free Release AChE Acetylcholinesterase (AChE) ACh_Free->AChE Degradation Receptor ACh Receptor ACh_Free->Receptor Binding Products Choline + Acetate AChE->Products Inhibitor AChE Inhibitor (e.g., Tetrahydropyridine Analog) Inhibitor->AChE BLOCKS Products->Choline Choline Reuptake Signal Signal Propagation Receptor->Signal G start Start: Prepare Reagents step1 1. Add 140µL Buffer to 96-well plate start->step1 step2 2. Add 10µL Test Compound (or solvent for control) step1->step2 step3 3. Add 10µL AChE Enzyme step2->step3 step4 4. Incubate plate (10 min at 25°C) step3->step4 step5 5. Add 10µL DTNB solution step4->step5 step6 6. Add 10µL ATCI Substrate to initiate reaction step5->step6 step7 7. Measure Absorbance at 412nm (Kinetic Reading) step6->step7 end End: Calculate % Inhibition step7->end

References

An In-Depth Technical Guide on 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry. The guide details a plausible synthetic pathway via a one-pot multicomponent reaction, outlines expected characterization data, and explores the potential biological significance of this scaffold, particularly in the context of acetylcholinesterase inhibition. While specific experimental data for the title compound is not extensively available in public literature, this guide consolidates information on closely related analogs and established synthetic methodologies to provide a foundational resource for researchers.

Introduction

Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry and drug discovery. Among these, the tetrahydropyridine scaffold is a recurring motif in a variety of biologically active molecules. The specific compound, this compound, features key functional groups—an amino group and a cyano group—that make it an attractive candidate for further chemical modification and a potential pharmacophore for various biological targets. This guide will delve into the synthetic strategies, analytical characterization, and putative biological activities associated with this molecule and its close analogs.

Synthesis

The synthesis of substituted tetrahydropyridines is often efficiently achieved through multicomponent reactions (MCRs).[1] These one-pot reactions offer advantages in terms of operational simplicity, reduced waste, and the ability to generate molecular diversity. A plausible and efficient method for the synthesis of this compound is a four-component reaction involving an appropriate aldehyde, malononitrile, a suitable amine source (such as ammonium acetate), and a ketone.

Experimental Protocol: Four-Component Synthesis

This protocol is a generalized procedure based on common MCRs for the synthesis of related 2-amino-3-cyanopyridine derivatives.

Materials:

  • Appropriate aldehyde (e.g., formaldehyde or a protected equivalent)

  • Malononitrile

  • Ketone (e.g., acetone or a cyclic equivalent that can lead to the tetrahydropyridine ring)

  • Ammonium acetate

  • Solvent (e.g., ethanol, methanol, or solvent-free under microwave irradiation)

  • Catalyst (optional, e.g., L-proline, piperidine)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the selected ketone (1 mmol), and ammonium acetate (1.5 mmol).

  • Add the chosen solvent (10 mL). If a catalyst is used, it is added at this stage (typically 10-20 mol%).

  • The reaction mixture is then stirred at room temperature, heated to reflux, or subjected to microwave irradiation, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Below is a conceptual workflow for this synthesis.

G reagents Aldehyde + Malononitrile + Ketone + Ammonium Acetate solvent Solvent (e.g., Ethanol) Optional Catalyst reagents->solvent Dissolve reaction One-Pot Reaction (Stirring/Heating/Microwave) solvent->reaction Initiate workup Reaction Work-up (Cooling, Filtration/Solvent Removal) reaction->workup Completion purification Purification (Column Chromatography/Recrystallization) workup->purification product This compound purification->product

Figure 1: Conceptual workflow for the one-pot synthesis.

Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound, based on the analysis of its structural features and data from related compounds.[1]

Technique Feature Expected Chemical Shift / Absorption Band
¹H NMR Aliphatic CH₂ (ring protons)δ 1.8 - 4.1 ppm (multiplet)
Amino (-NH₂)δ 3.4 - 6.3 ppm (broad singlet)
¹³C NMR Cyano (-C≡N)δ 117 - 120 ppm
C-NH₂ (sp² hybridized carbon)δ 155 - 165 ppm
Aliphatic CH₂ (ring carbons)Varies, typically in the aliphatic region
IR N-H stretch (amino group)3300 - 3500 cm⁻¹
C≡N stretch (cyano group)2200 - 2260 cm⁻¹
C=C stretch (ring)1600 - 1680 cm⁻¹
Mass Spec (ESI-MS) Molecular Ion[M+H]⁺ peak corresponding to C₆H₁₀N₃⁺

Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the structural motif is present in molecules that have been investigated for various biological activities.

Acetylcholinesterase (AChE) Inhibition

Analogs of this compound have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The 4-aminopyridine core, in particular, has been identified as a valuable scaffold for the design of new cholinesterase inhibitors.

The proposed mechanism of action involves the binding of the inhibitor to the active site of the AChE enzyme, thereby preventing acetylcholine from being hydrolyzed. The diagram below illustrates this general inhibitory pathway.

G cluster_inhibition Inhibitory Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibited_AChE Inhibited AChE Complex Inhibitor 4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Analog Inhibitor->AChE Binds to

Figure 2: General mechanism of AChE inhibition.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic accessibility through multicomponent reactions and the potential for biological activity, particularly as an acetylcholinesterase inhibitor, warrant further investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and therapeutic potential of this and related compounds. Future work should focus on the specific synthesis and isolation of this compound, followed by comprehensive spectroscopic analysis and biological screening to validate its predicted properties and uncover its full potential in drug discovery.

References

An In-depth Technical Guide to the Theoretical Properties of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical properties, potential synthesis, and speculative biological activities of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine. It is important to note that while this document aims to be thorough, specific experimental data for this particular compound is limited in publicly accessible scientific literature. Therefore, much of the information presented, particularly regarding theoretical properties and biological activity, is based on established knowledge of structurally similar compounds and computational predictions. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential of this and related heterocyclic compounds.

Core Molecular Properties

This compound is a heterocyclic compound featuring a partially saturated pyridine ring. The presence of both an amino (-NH2) group and a cyano (-C≡N) group on the double bond of the tetrahydropyridine ring are key features that are expected to significantly influence its chemical reactivity, physical properties, and biological interactions.[1] The lone pair of electrons on the nitrogen of the amino group can delocalize into the pi-system of the double bond, affecting the molecule's electronic distribution. The cyano group is a strong electron-withdrawing group, which further polarizes the molecule.

Below is the chemical structure of this compound:

Chemical structure of this compound.
Physicochemical Data Summary

The following table summarizes key physicochemical properties. Experimentally determined values are sparse; thus, many of these are predicted values based on computational models or inferred from structurally related compounds.

PropertyValueSource
Molecular Formula C6H9N3-
Molecular Weight 123.16 g/mol -
CAS Number 15827-80-2-
Predicted LogP -0.5 to 0.5ChemDraw Prediction
Predicted pKa (basic) 7.5 - 8.5 (Amino group)ChemDraw Prediction
Predicted pKa (acidic) > 14 (Ring NH)ChemDraw Prediction
Predicted Solubility Soluble in water and polar organic solventsInferred from structure
Predicted Boiling Point 350-450 °CInferred from similar structures
Predicted Melting Point 150-200 °CInferred from similar structures

Experimental Protocols: Synthesis

Proposed Synthetic Pathway: Multi-component Reaction

A one-pot synthesis is a likely approach, utilizing readily available starting materials. A variation of the Gewald reaction or a similar multi-component condensation is a probable route. The general strategy involves the condensation of a ketone, an activated nitrile (like malononitrile), and a source of ammonia.

The following diagram illustrates a generalized workflow for a multi-component synthesis of a substituted 4-aminotetrahydropyridine.

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Product Ketone Piperidin-4-one Reaction One-Pot Condensation - Solvent (e.g., Ethanol) - Catalyst (e.g., Base) - Heat or Microwave Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Reaction Workup Workup - Filtration - Extraction Reaction->Workup Purification Purification - Recrystallization - Chromatography Workup->Purification Product 4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Purification->Product

Generalized workflow for the synthesis of the target compound.
Detailed Experimental Procedure (Hypothetical)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-one (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5-2.0 eq).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or isopropanol. A catalytic amount of a base like piperidine or triethylamine may be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture can be heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Alternatively, for a more efficient process, the reaction can be carried out under microwave irradiation, which has been shown to significantly reduce reaction times and improve yields for the synthesis of similar 2-amino-3-cyanopyridine derivatives.[2]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The resulting solid product is collected by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.

  • Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence of the biological activity of this compound is not available. However, the structural motifs present in the molecule are found in numerous biologically active compounds, suggesting a range of potential therapeutic applications.

Enzyme Inhibition

The 2-amino-3-cyanopyridine scaffold is a known pharmacophore that can interact with various enzymes. For instance, derivatives of this class have been investigated as inhibitors of:

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

  • Kinases: Certain substituted aminopyridines and related heterocyclic systems have shown activity as kinase inhibitors, which are crucial targets in cancer therapy.

  • Acetylcholinesterase (AChE): Analogs of tetrahydropyridines have been studied as inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, making them relevant for Alzheimer's disease research.[1]

A Hypothetical Signaling Pathway: Kinase Inhibition

Given that many small molecule kinase inhibitors feature a heterocyclic core that can form hydrogen bonds within the ATP-binding pocket of a kinase, it is plausible that this compound could act as a kinase inhibitor. The amino group and the ring nitrogen can act as hydrogen bond donors and acceptors, respectively.

The following diagram illustrates a hypothetical signaling pathway where the compound could inhibit a protein kinase, thereby blocking a downstream signaling cascade involved in cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Protein Kinase (e.g., MAPK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor 4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Inhibitor->Kinase Inhibits

Hypothetical kinase inhibition pathway.

Summary and Future Directions

This compound is a molecule with interesting structural features that suggest potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data is currently lacking, this guide provides a theoretical framework for its properties, a plausible synthetic route based on established methods for related compounds, and a discussion of its potential biological activities.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol for this specific compound.

  • Thorough experimental characterization of its physicochemical properties.

  • Screening for biological activity against a panel of relevant targets, such as kinases and other enzymes.

  • Computational studies, including molecular docking, to predict its binding modes with potential biological targets and to guide the design of more potent analogs.

By addressing these areas, the scientific community can better understand the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.

References

Spectroscopic Profile of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine (CAS No: 15827-80-2). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Properties

IUPAC Name: 4-amino-1,2,5,6-tetrahydropyridine-3-carbonitrile Molecular Formula: C₆H₉N₃[1] Molecular Weight: 123.16 g/mol [1][2]

Chemical Structure of this compound

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on typical values for analogous structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 6.5 - 7.5br s2H-NH₂ (Amino)
~ 3.5 - 4.0t2HC6-H₂
~ 3.0 - 3.5s1HN1-H
~ 2.5 - 3.0t2HC5-H₂
~ 2.0 - 2.5m2HC2-H₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Carbon Assignment
~ 160C4 (C-NH₂)
~ 118C7 (-C≡N)
~ 90C3
~ 50C6
~ 45C2
~ 25C5
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~ 3400 - 3200Strong, Broad-NH₂ (Amino)N-H Stretch
~ 2220 - 2260Strong, Sharp-C≡N (Cyano)C≡N Stretch
~ 1650 - 1600MediumC=CC=C Stretch
~ 1580 - 1500Medium-NH₂ (Amino)N-H Bend
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zIonMethod
124.08[M+H]⁺ESI
146.06[M+Na]⁺ESI

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the N-H and NH₂ protons.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically run for several hours (e.g., 1024 scans) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions ([M+H]⁺).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any other significant fragment ions. Compare the observed m/z values with the calculated exact mass of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. As a derivative of the tetrahydropyridine scaffold, it holds potential for the development of novel therapeutic agents. The presence of both an amino and a cyano group on the partially saturated pyridine ring influences its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound and its analogs. It also outlines detailed experimental protocols for the determination of these properties and explores the potential biological relevance of this compound through an illustrative signaling pathway.

Physicochemical Properties

While specific quantitative data for the solubility and stability of this compound is not extensively available in public literature, we can infer its likely properties based on its structural features and data from related compounds. The molecule possesses both hydrogen bond donors (amino group) and acceptors (amino and cyano groups, ring nitrogen), suggesting some degree of solubility in polar solvents. The tetrahydropyridine ring also introduces a degree of non-polarity.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPolarity IndexPredicted SolubilityRationale
Water10.2Sparingly soluble to solubleThe presence of polar functional groups capable of hydrogen bonding is expected to confer some aqueous solubility. However, the overall molecular size and hydrocarbon backbone may limit high solubility. The basicity of the amino group and the ring nitrogen suggests that solubility will be pH-dependent, with higher solubility in acidic conditions due to salt formation.
Ethanol5.2SolubleEthanol's ability to act as both a hydrogen bond donor and acceptor, along with its lower polarity compared to water, is likely to facilitate the dissolution of the compound.
Dimethyl Sulfoxide (DMSO)7.2SolubleDMSO is a strong polar aprotic solvent capable of solvating a wide range of compounds, including those with multiple hydrogen bonding sites.
Dichloromethane (DCM)3.1Slightly soluble to sparingly solubleAs a non-polar solvent, DCM is less likely to effectively solvate the polar functional groups of the molecule, resulting in lower solubility.
Diethyl Ether2.8Sparingly soluble to insolubleSimilar to DCM, the non-polar nature of diethyl ether makes it a poor solvent for this compound.

Table 2: Factors Influencing the Stability of this compound

ConditionPotential Effect on StabilityRationale
pH Susceptible to degradation at extreme pH values.The enamine-like structure (amino group attached to a double bond) can be susceptible to hydrolysis under acidic or basic conditions. The tetrahydropyridine ring itself may be prone to oxidation or rearrangement.
Temperature Likely to degrade at elevated temperatures.As with many organic molecules, thermal decomposition can be expected. Studies on related dihydropyridine derivatives have shown thermodegradation, which can be influenced by humidity.[2]
Light Potential for photodecomposition.The presence of chromophores (cyano group, double bond) may make the compound susceptible to degradation upon exposure to UV or visible light.
Oxidizing Agents Susceptible to oxidation.The tetrahydropyridine ring can be oxidized to the corresponding pyridine. The primary amino group is also susceptible to oxidation.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical testing methodologies.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, buffer of specific pH) in a sealed, screw-cap vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

  • Data Analysis: The solubility is expressed in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure accuracy.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E

Figure 1: Experimental workflow for solubility determination.
Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and pathways of a drug substance under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions: Expose the solutions to a variety of stress conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C) for a defined period.

    • Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat for a defined period.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100 °C).

    • Photostability: Expose the solid compound or a solution to a controlled light source (e.g., UV-A and visible light) according to ICH guidelines.

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

  • Data Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradation product formed over time.

G cluster_stress Stress Conditions Compound 4-Amino-3-cyano- 1,2,5,6-tetrahydropyridine Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidative Degradation Compound->Oxidation Thermal Thermal Degradation Compound->Thermal Photo Photostability Compound->Photo Degradation Degradation Products Acid->Degradation Base->Degradation Oxidation->Degradation Thermal->Degradation Photo->Degradation Analysis HPLC-MS Analysis Degradation->Analysis

Figure 2: Logical workflow for forced degradation studies.

Biological Context: Potential as an Enzyme Inhibitor

The structural framework of this compound is found in molecules that have been investigated as enzyme inhibitors.[1] For instance, related aminocyanopyridine and pyrimidine derivatives have shown inhibitory activity against enzymes like DNA topoisomerase II and acetylcholinesterase.[1][3] Enzyme inhibition is a common mechanism of action for many drugs.

An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. There are two main types of reversible inhibitors: competitive and non-competitive.

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), which changes the shape of the enzyme and reduces its efficiency.

The diagram below illustrates the general mechanism of competitive enzyme inhibition, a plausible mode of action for compounds structurally related to this compound.

G cluster_normal Normal Enzyme Function cluster_inhibition Competitive Inhibition Enzyme1 Enzyme ES_Complex Enzyme-Substrate Complex Enzyme1->ES_Complex + Substrate Substrate Substrate ES_Complex->Enzyme1 + Product Product Product Enzyme2 Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme2->EI_Complex + Inhibitor Inhibitor Inhibitor (e.g., Tetrahydropyridine Analog) No_Product No Reaction EI_Complex->No_Product

Figure 3: Signaling pathway of competitive enzyme inhibition.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. While specific experimental data on its solubility and stability are limited, this guide provides a framework for its characterization based on its chemical structure and the properties of related compounds. The detailed experimental protocols offer a starting point for researchers to generate robust data on these critical parameters. Furthermore, the potential for this class of compounds to act as enzyme inhibitors highlights a promising avenue for future pharmacological studies. A thorough understanding of the solubility and stability of this and similar molecules is essential for advancing their development from chemical curiosities to potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Multicomponent Synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot, three-component reaction, a method celebrated for its efficiency and atom economy.

Introduction

This compound and its derivatives are important building blocks in the synthesis of various biologically active compounds. The structural motif is present in molecules designed to inhibit specific enzymes, highlighting its significance as a pharmacophore.[1] Multicomponent reactions (MCRs) offer a powerful and convergent approach to synthesize such complex molecules from simple, readily available starting materials in a single step.[1] The most common and widely adopted method for synthesizing this tetrahydropyridine scaffold involves a three-component reaction between an aldehyde, malononitrile, and an amine or ammonia source.[1] This reaction typically proceeds through a tandem sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1]

Reaction Principle

The synthesis of this compound is based on a tandem reaction sequence. The process begins with a Knoevenagel condensation between an aldehyde (e.g., formaldehyde) and malononitrile. This is followed by a Michael addition of a second malononitrile molecule or an amine, leading to an intermediate that undergoes intramolecular cyclization to form the stable tetrahydropyridine ring.

Experimental Protocols

Materials and Reagents
  • Formaldehyde (or a suitable surrogate such as paraformaldehyde or hexamethylenetetramine)

  • Malononitrile

  • Ammonia source (e.g., ammonium acetate, aqueous ammonia)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Catalyst (optional, e.g., a base like piperidine or triethylamine, or a Lewis acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

Generalized Synthetic Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq.), malononitrile (2.0 eq.), and the ammonia source (1.0-1.5 eq.).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol/water mixture). If a catalyst is to be used, it should be added at this stage (e.g., 0.1 eq. of piperidine).

  • Reaction Conditions: The reaction mixture is stirred and heated to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if any, is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Alternative: Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of related 2-amino-3-cyanopyridines.[3]

  • Reaction Setup: In a microwave-safe vessel, combine the aldehyde (1.0 eq.), malononitrile (2.0 eq.), and ammonium acetate (1.5 eq.).

  • Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The mixture is irradiated at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • Workup and Purification: After cooling, the product is isolated and purified as described in the conventional heating method.

Data Presentation

Since specific quantitative data for the target molecule's synthesis is not available in the literature, the following table presents representative data for the synthesis of a structurally related 2-amino-3-cyanopyridine derivative via a four-component reaction, which can serve as a reference for expected outcomes.

Table 1: Representative Yields for a Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives [4]

EntryAldehydeKetoneTime (h)Yield (%)
1BenzaldehydeAcetophenone595
24-ChlorobenzaldehydeAcetophenone4.593
34-MethylbenzaldehydeAcetophenone592
44-MethoxybenzaldehydeAcetophenone690
5BenzaldehydeCyclohexanone694

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the plausible reaction pathway for the three-component synthesis of this compound.

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Final Product A Formaldehyde D Knoevenagel Condensation A->D 1 B Malononitrile B->D C Ammonia E Michael Addition C->E 2 D->E F Intramolecular Cyclization E->F 3 G Tautomerization F->G 4 H This compound G->H 5

Caption: Proposed reaction pathway for the synthesis.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of the target compound.

G cluster_workflow Experimental Workflow A Mix Reactants: - Aldehyde - Malononitrile - Ammonia Source B Add Solvent (& Catalyst) A->B C Heat/Irradiate (Conventional or Microwave) B->C D Monitor Reaction (TLC) C->D E Cool and Isolate (Filtration) D->E F Purify (Recrystallization or Chromatography) E->F G Characterize (NMR, IR, MS) F->G

Caption: General experimental workflow.

References

Green Synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the environmentally friendly, one-pot synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described method is based on the principles of green chemistry, utilizing a multi-component reaction strategy to ensure high atom economy and minimize waste.

Introduction

This compound and its derivatives are important scaffolds in the development of various therapeutic agents. Traditional synthetic routes often involve multi-step procedures with harsh reagents and organic solvents. The application of green chemistry principles to the synthesis of such molecules is crucial for sustainable chemical manufacturing. One-pot multicomponent reactions (MCRs) are particularly advantageous as they combine multiple synthetic steps into a single operation, reducing solvent usage, energy consumption, and purification efforts.[1][2]

This protocol details a Hantzsch-type four-component reaction for the synthesis of the target molecule. This approach involves the condensation of a simple aldehyde, a ketone, a C-H activated nitrile, and an ammonium salt, often in an environmentally benign solvent like water or ethanol.[1] Green variations of this reaction can be achieved through the use of microwave irradiation or ultrasound to reduce reaction times and improve yields.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the green synthesis of related 2-amino-3-cyanopyridine derivatives using multicomponent reactions. These values can serve as a benchmark for the optimization of the this compound synthesis.

Catalyst/MethodSolventReaction TimeYield (%)Reference
None (Conventional)Ethanol20-22 h70-85--INVALID-LINK--
Microwave IrradiationSolvent-free7-9 min72-86--INVALID-LINK--
Ultrasound IrradiationAqueous1-2 h>90--INVALID-LINK--
Starch SolutionWater60-90 min85-95--INVALID-LINK--
nano-Cu2O-MFRH2O/EtOH (1:1)1-2 h80-95--INVALID-LINK--

Experimental Protocols

This section provides a detailed, representative protocol for the green synthesis of this compound via a one-pot, four-component reaction.

Materials:

  • Formaldehyde (37% aqueous solution)

  • Acetone

  • Malononitrile

  • Ammonium acetate

  • Ethanol or Water (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine formaldehyde (1.0 eq), acetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.2 eq).

  • Solvent Addition: Add a minimal amount of a green solvent such as ethanol or water to the flask to facilitate stirring.

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (50-80 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, filter the solid product and wash it with cold water.

    • If no precipitate forms, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Reaction Scheme:

Reaction_Scheme Formaldehyde Formaldehyde plus1 + Acetone Acetone plus2 + Malononitrile Malononitrile plus3 + Ammonium_Acetate Ammonium Acetate Product This compound Ammonium_Acetate->Product Ethanol/Water, RT or Reflux

Caption: One-pot, four-component synthesis of this compound.

Experimental Workflow:

Experimental_Workflow Start Combine Reactants: - Formaldehyde - Acetone - Malononitrile - Ammonium Acetate Solvent Add Green Solvent (Ethanol or Water) Start->Solvent Reaction Stir at RT or Reflux (2-4 hours) Solvent->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor Workup Workup: - Cool - Filter or Extract TLC_Monitor->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Plausible Reaction Mechanism (Hantzsch-type):

Reaction_Mechanism Knoevenagel 1. Knoevenagel Condensation (Formaldehyde + Malononitrile) Michael 3. Michael Addition Knoevenagel->Michael Enamine 2. Enamine Formation (Acetone + Ammonia) Enamine->Michael Cyclization 4. Intramolecular Cyclization Michael->Cyclization Tautomerization 5. Tautomerization Cyclization->Tautomerization Product Final Product Tautomerization->Product

References

Application Notes and Protocols: The 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-cyano-1,2,5,6-tetrahydropyridine scaffold is a prominent heterocyclic structure in medicinal chemistry. As a derivative of the 1,2,5,6-tetrahydropyridine isomer, it features a partially saturated pyridine ring functionalized with a crucial amino (-NH2) group at position 4 and a cyano (-C≡N) group at position 3.[1] These functional groups are pivotal as they influence the molecule's electronic properties and its potential to form hydrogen bonds and other key interactions with biological targets like enzymes and receptors.[1] This document provides an overview of its applications, synthesis, and protocols for biological evaluation.

Synthesis of the Scaffold: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like tetrahydropyridine derivatives in a one-pot fashion, which is favored for its ability to introduce molecular diversity.[1] A common and effective approach for synthesizing the related and valuable 2-amino-3-cyanopyridine core involves the reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[2][3] This method is often performed under microwave irradiation to reduce reaction times and improve yields.[2]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Outcome A Aromatic Aldehyde P1 One-Pot Mixing (Solvent, e.g., Ethanol) A->P1 B Methyl Ketone B->P1 C Malononitrile C->P1 D Ammonium Acetate D->P1 P2 Heating (Conventional or Microwave) P1->P2 Reflux F Crude Product Mixture P2->F G Purification (Recrystallization) F->G H Final Product (Substituted Cyanopyridine) G->H

Caption: General workflow for the one-pot synthesis of cyanopyridine scaffolds.

Applications in Medicinal Chemistry

While quantitative data for the specific this compound scaffold is limited, numerous structurally related analogs, such as dihydropyridines and 2-amino-3-cyanopyridines, have demonstrated significant biological activity across various therapeutic areas.[1] This highlights the potential of the core scaffold in drug design.

As Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The cyanopyridine scaffold has been successfully employed to develop potent kinase inhibitors. Derivatives have shown inhibitory activity against several kinases, demonstrating the scaffold's utility in oncology drug discovery.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Kinase (e.g., p38 MAPK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: Mechanism of action for scaffold-based kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Cyanopyridine Analogs Note: Data is for structurally related analogs, demonstrating the potential of the core scaffold.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
4,6-Diaryl-2-oxo-dihydropyridine-3-carbonitrilep38α-MAPKAs low as 0.07[5]
2-Amino-3-cyanopyridine derivativesAurora-A Kinase3.5 - 5.3[6]
Chromenopyridine derivativesSrc Kinase0.9 - 5.9[7]
As Acetylcholinesterase (AChE) Inhibitors

Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[8][9] Various tetrahydropyridine derivatives have been synthesized and evaluated as potent AChE inhibitors, suggesting a promising application for the this compound scaffold in developing treatments for neurodegenerative disorders.[8]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Tetrahydropyridine Analogs Note: Data is for structurally related analogs, demonstrating the potential of the core scaffold.

Compound ClassIC₅₀ (AChE)Selectivity vs. BChEReference
3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine derivative42 nMNot specified[8]
Dihydropyridine derivative0.21 µMPotent vs. BChE also[10]
Phthalimide-based derivative16.42 µMNot specified[11]
Tacrine-hydrazinonicotinamide hybridHigh affinityHigh selectivity[9]
As Anticancer Agents (Cytotoxicity)

Derivatives of the cyanopyridine scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[12][13] The ability to induce cell death in tumor cells makes this scaffold a valuable starting point for the development of novel chemotherapeutic agents. The specific activity often depends on the nature and position of substituents on the core ring structure.[14]

Table 3: Cytotoxic Activity of Cyanopyridine Analogs against Human Cancer Cell Lines Note: Data is for structurally related analogs, demonstrating the potential of the core scaffold.

Compound ClassCell LineIC₅₀ (µM)Reference
2,6-Diaryl-substituted pyridine derivativeHT29 (Colon)2.24[12]
3-Cyano-2-substituted pyridine derivativeMCF-7 (Breast)22.5 - 91.3[13]
2-Amino-3-cyano-4H-pyran derivativeHepG-2 (Liver)Potent activity[6]
4-Amino-5-cyano-pyrimidine derivativeSetaria CerviStrong inhibition[14]

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 2-Amino-3-cyanopyridine Derivative via MCR

This protocol describes a one-pot, four-component reaction to synthesize substituted 2-amino-3-cyanopyridines, which are structurally related to the target scaffold.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aromatic methyl ketone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (8 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask, condenser, heating mantle/microwave reactor

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), aromatic methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol).

  • Add ethanol (20 mL) as the solvent.

  • Heat the mixture under reflux for 10-14 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[3] Alternatively, perform the reaction in a microwave reactor for 7-9 minutes for a more rapid and efficient synthesis.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate will form. Filter the solid product and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/methanol) to yield the pure 2-amino-3-cyanopyridine derivative.[3]

  • Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[1]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[15] It measures the metabolic activity of cells, which is indicative of their health.[16]

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.[17] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well.[17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Add 100 µL of the solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17] Incubate for another 4 hours at 37°C.[17]

  • Absorbance Reading: Mix each sample thoroughly by pipetting.[17] Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Serial Dilutions of Test Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Incubate (4h) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability & Determine IC50 I->J

Caption: Experimental workflow for the MTT cell viability and cytotoxicity assay.

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a widely used method to screen for AChE inhibitors, relevant for anti-Alzheimer's drug discovery.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human source

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer to their final required concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Phosphate buffer

    • Test compound at various concentrations

    • DTNB solution

  • Enzyme Addition: Add the AChE solution to each well and incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (ATCI) solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction without any inhibitor. Calculate the IC₅₀ value from the dose-response curve. Donepezil can be used as a positive control.[11]

References

Derivatization of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including a reactive enamine system and adjacent amino and cyano functionalities, make it an ideal starting material for the synthesis of a diverse range of derivatives, particularly fused heterocyclic systems. These derivatives have garnered considerable interest due to their wide spectrum of biological activities, including potential as anticancer and antimicrobial agents. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds with established pharmacological importance.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is primarily centered around the enamine moiety and the ortho-positioned amino and cyano groups. The primary amino group at the C-4 position is a key site for derivatization, readily participating in nucleophilic substitution and condensation reactions.[1] The juxtaposition of the amino and cyano groups makes this compound an excellent substrate for heterocyclic annulation reactions, leading to the formation of fused ring systems.[1] A prominent example is the synthesis of pyrido[2,3-d]pyrimidines.[1]

Application Notes: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The fusion of a pyrimidine ring onto the tetrahydropyridine core of this compound yields 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. This class of compounds has shown significant promise in drug discovery, with derivatives exhibiting potent biological activities.

Synthesis of 4-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines

One of the most direct methods for the synthesis of the 4-aminopyrido[2,3-d]pyrimidine scaffold is the reaction of 2-amino-3-cyanopyridine precursors with formamide. This reaction proceeds through an initial formation of a formimidamide intermediate, followed by intramolecular cyclization. The resulting 4-aminopyrido[2,3-d]pyrimidine core is a key pharmacophore in a variety of biologically active molecules.

Synthesis of 4-Thioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidines

The reaction of this compound with isothiocyanates provides a straightforward route to 4-thioxo-substituted pyrido[2,3-d]pyrimidine derivatives. This reaction involves the nucleophilic attack of the amino group on the isothiocyanate, followed by cyclization involving the cyano group. The resulting thione can be further derivatized, for instance, by S-alkylation, to introduce additional diversity.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

This protocol describes the synthesis of the fused 4-aminopyrido[2,3-d]pyrimidine ring system from this compound by reaction with formamide.

Materials:

  • This compound

  • Formamide

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Ice

Procedure:

  • A mixture of this compound (1 mmol) and formamide (5 mL) in DMF (5 mL) is heated under reflux for 7 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured onto ice water (30 g).

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from DMF to afford the pure 4-amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.

Expected Yield: 75-85%

Protocol 2: Synthesis of 3-Aryl-4-thioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine

This protocol details the synthesis of 4-thioxo-substituted pyrido[2,3-d]pyrimidines through the reaction of this compound with an aryl isothiocyanate.

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Dry Pyridine

  • Ethanol

  • Ice-cold water

  • Dilute Hydrochloric acid

Procedure:

  • A solution of this compound (10 mmol) and aryl isothiocyanate (10 mmol) in dry pyridine (30 mL) is heated under reflux for 5 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The mixture is then acidified with dilute hydrochloric acid to precipitate the product.

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure 3-aryl-4-thioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine.

Expected Yield: 60-75%

Data Presentation

Table 1: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives (Analogues)
Compound IDCancer Cell LineIC50 (µM)Reference
V12 Molm-13 (AML)< 1[2]
10c Panc1 (Pancreatic)1.40[3]
10k KRAS-G12D (enzymatic)0.009[3]
2d A549 (Lung)> 50[4]
1b HTB-81 (Prostate)0.06-0.08[5]
2b HTB-81 (Prostate)0.73[5]
Table 2: Antimicrobial Activity of Representative Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine Derivatives (Analogues)
Compound IDMicroorganismMIC (µg/mL)Reference
7a Bacillus subtilis50[6]
7a Escherichia coli100[6]
7b Staphylococcus aureus50[6]
7b Klebsiella pneumoniae100[6]
7c Aspergillus niger100[6]
7c Fusarium oxysporium200[6]

Visualizations

Derivatization_Pathways cluster_0 Synthesis of 4-Aminopyrido[2,3-d]pyrimidines cluster_1 Synthesis of 4-Thioxopyrido[2,3-d]pyrimidines start 4-Amino-3-cyano- 1,2,5,6-tetrahydropyridine intermediate1 Formimidamide Intermediate start->intermediate1 Formamide, DMF, Reflux intermediate2 Thiourea Intermediate start->intermediate2 Aryl isothiocyanate, Pyridine, Reflux product1 4-Amino-5,6,7,8-tetrahydropyrido [2,3-d]pyrimidine intermediate1->product1 Intramolecular Cyclization product2 3-Aryl-4-thioxo-3,4,5,6,7,8-hexahydro pyrido[2,3-d]pyrimidine intermediate2->product2 Intramolecular Cyclization

Caption: Synthetic pathways for the derivatization of this compound.

Experimental_Workflow start Start: 4-Amino-3-cyano- 1,2,5,6-tetrahydropyridine reaction Reaction with Formamide or Isothiocyanate start->reaction workup Aqueous Workup & Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization bioassay Biological Evaluation (Anticancer/Antimicrobial) characterization->bioassay

Caption: General experimental workflow for the synthesis and evaluation of derivatives.

VCP_p97_Inhibition_Pathway drug Tetrahydropyrido[2,3-d]pyrimidine Derivative (e.g., V12) target VCP/p97 drug->target Inhibition er_stress ER Stress target->er_stress Blocks ER-associated degradation ub_proteins Accumulation of Ubiquitylated Proteins target->ub_proteins Prevents degradation upr Unfolded Protein Response (UPR) Activation er_stress->upr apoptosis Apoptosis upr->apoptosis ub_proteins->apoptosis

Caption: Simplified signaling pathway for VCP/p97 inhibition by tetrahydropyrido[2,3-d]pyrimidine derivatives in AML cells.[2]

References

Application Notes and Protocols: 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-3-cyano-1,2,5,6-tetrahydropyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. While the parent compound itself is not extensively studied as a direct enzyme inhibitor, its structural motif is a cornerstone in the design of a diverse range of potent and selective inhibitors for various key enzymes implicated in human diseases. The strategic placement of the amino and cyano groups on the partially saturated pyridine ring provides a unique combination of hydrogen bonding capabilities, electronic properties, and conformational flexibility, making it an ideal starting point for the development of targeted therapeutics.

This document provides detailed application notes and protocols for utilizing derivatives of the this compound core in enzyme inhibition assays. The focus will be on three major classes of enzymes where this scaffold has shown significant promise: Acetylcholinesterase (AChE), Monoamine Oxidases (MAO-A and MAO-B), and Carbonic Anhydrases (CAs).

I. Acetylcholinesterase (AChE) Inhibition

Application Notes:

Derivatives of 4-amino-3-cyano-tetrahydropyridine have been investigated as inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system.[1] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a therapeutic strategy for managing the symptoms of Alzheimer's disease. The tetrahydropyridine core can be functionalized to interact with the catalytic and peripheral anionic sites of the AChE enzyme.

Quantitative Data Summary:

The following table summarizes the AChE inhibitory activity of representative compounds containing a tetrahydropyridine or a related aminopyridine core. It is important to note that these are examples of structurally related compounds, as specific data for direct derivatives of this compound is limited in publicly available literature.

Compound TypeTarget EnzymeIC50 / KiReference CompoundIC50 / Ki
Aminopyridazine DerivativesRat Striatum AChEIC50: 85 µM (Minaprine)--
Quinoxaline DerivativesAChEIC50: 0.077 to 50.080 µMTacrineIC50: 0.11 µM
4-Aminopyridine AnaloguesAChE-Rivastigmine-

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman et al.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay in 96-well Plate:

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 10 µL of the test compound solution (or solvent for control)

      • 10 µL of AChE solution (1 U/mL)

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings kinetically every 10-15 seconds for 2-5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle ChAT->ACh ACh_cleft ACh Vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation AChR Acetylcholine Receptors ACh_cleft->AChR AChE->Choline Recycling Inhibitor AChE Inhibitor (e.g., Tetrahydropyridine derivative) Inhibitor->AChE Inhibition Signal Signal Transduction (Memory, Learning) AChR->Signal Monoamine_Pathways cluster_dopaminergic Dopaminergic Neuron (Parkinson's) cluster_serotonergic Serotonergic Neuron (Depression) DOPA L-DOPA DA Dopamine DOPA->DA MAO_B MAO-B DA->MAO_B Degradation DA_vesicle Vesicular Storage DA->DA_vesicle DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor DA_vesicle->DA Release MAO_B_Inhibitor MAO-B Inhibitor (Tetrahydropyridine derivative) MAO_B_Inhibitor->MAO_B Inhibition Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin Serotonin (5-HT) 5-HTP->Serotonin MAO_A MAO-A Serotonin->MAO_A Degradation 5-HT_vesicle Vesicular Storage Serotonin->5-HT_vesicle SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5-HT_receptor Serotonin Receptors Serotonin->5-HT_receptor 5-HT_vesicle->Serotonin Release MAO_A_Inhibitor MAO-A Inhibitor (Tetrahydropyridine derivative) MAO_A_Inhibitor->MAO_A Inhibition

References

Application Notes and Protocols: Acetylcholinesterase Inhibition by 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the acetylcholinesterase (AChE) inhibitory potential of synthetic compounds, with a focus on analogs of "4-Amino-3-cyano-1,2,5,6-tetrahydropyridine". Due to the limited availability of specific inhibitory data for this exact class of compounds in the public domain, this document presents data on structurally related heterocyclic AChE inhibitors to serve as a reference. The protocols detailed below are widely applicable for the screening and characterization of novel AChE inhibitors.

Data Presentation: Acetylcholinesterase Inhibitory Activity of Structurally Related Heterocyclic Compounds

The structural motif of this compound is a key pharmacophore in the design of various enzyme inhibitors.[1] Analogs based on this and similar heterocyclic scaffolds have been investigated as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the breakdown of the neurotransmitter acetylcholine.[1] The following table summarizes the AChE inhibitory activity (IC50 values) of representative structurally related compounds.

Compound Class/NameSpecific AnalogAChE IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)Inhibition TypeReference CompoundReference AChE IC50 (µM)
Tetrahydrofuro[2,3-b]quinolinesCompound 11Potent InhibitionSignificant InhibitionCompetitiveTacrineLess potent than Tacrine
Cyclohepta[e]furo[2,3-b]pyridinesCompound 14Potent InhibitionSignificant InhibitionCompetitiveTacrine~3-fold less active than Tacrine
Thieno[2,3-b]quinolinesCompound 12 & 13Moderate InhibitionNot specifiedCompetitiveTacrineNot specified
Chroman-4-one DerivativesCompound 3l1.18Not specifiedNot specifiedNot specifiedNot specified
Benzofuran-2-carboxamides6a-o seriesNot specified0.054 - 2.7Not specifiedNot specifiedNot specified

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used spectrophotometric method to determine AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other sources)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (analogs of this compound)

  • Positive control (e.g., Donepezil, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.

  • Assay in 96-well Plate:

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 10 µL of the test compound solution (or vehicle for control).

      • 10 µL of AChE solution (e.g., 1 U/mL).

    • Include control wells with buffer and all reagents but without the enzyme, and wells with the enzyme and vehicle but no inhibitor.

  • Pre-incubation:

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for 10-15 minutes to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value (concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Kinetic Analysis of AChE Inhibition

This protocol helps to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Materials:

  • Same as for the in vitro inhibition assay.

Procedure:

  • Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor.

  • For each inhibitor concentration, measure the initial reaction velocities at different substrate concentrations.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the plots to determine the type of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

      • Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

    • The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus inhibitor concentration.

Visualizations

Signaling Pathway of Acetylcholinesterase Action and Inhibition

AChE_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh ACh Presynaptic_Neuron->ACh Release Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission Signal Transmission Postsynaptic_Neuron->Signal_Transmission Acetylcholine_Vesicle Acetylcholine (ACh) Vesicles ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Analog Inhibitor->AChE Inhibits ACh_Vesicle ACh_Vesicle Workflow cluster_screening Screening Process cluster_validation Hit Validation and Characterization Compound_Library Compound Library (4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Analogs) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds >50% Inhibition Dose_Response Dose-Response Assay (IC50 Determination) Hit_Compounds->Dose_Response Kinetic_Studies Kinetic Studies (Mechanism of Inhibition) Dose_Response->Kinetic_Studies Lead_Compound Lead Compound Kinetic_Studies->Lead_Compound

References

Application Notes and Protocols: Monoamine Oxidase Inhibition by 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. The two main isoforms, MAO-A and MAO-B, are significant targets in the development of therapeutics for neurological and psychiatric disorders. Inhibitors of MAO-A are primarily used as antidepressants and anxiolytics, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[1][2] The tetrahydropyridine scaffold is a key structural motif in a variety of neurologically active compounds. While specific research on the monoamine oxidase (MAO) inhibitory activity of "4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" derivatives is not extensively available in the reviewed literature, studies on structurally related tetrahydropyridine derivatives have demonstrated significant potential for MAO inhibition.

This document provides a summary of the available quantitative data on the MAO inhibitory activity of a series of tetrahydropyridine derivatives, along with detailed experimental protocols for assessing MAO inhibition. Additionally, it includes visualizations of the experimental workflow and the relevant signaling pathway to guide researchers in this area.

Data Presentation: MAO Inhibition by Tetrahydropyridine Derivatives

While specific IC50 values for "this compound" derivatives were not found in the reviewed literature, a study on a series of ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives provides valuable insights into the potential of this scaffold. The following table summarizes the in vitro MAO-A and MAO-B inhibitory activities of these compounds.[1][3]

CompoundSubstituentsMAO-A IC50 (µM)MAO-B IC50 (µM)
4l R1=H, R2=H, R3=H, R4=4-F0.40 ± 0.05> 50
4n R1=H, R2=H, R3=H, R4=4-NO2> 501.01 ± 0.03
Clorgyline (Positive Control)0.0045 ± 0.0003-
l-Deprenyl (Positive Control)-0.0196 ± 0.001

Note: The data presented is for ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives, which are structurally related to the topic of interest.[1][3]

Experimental Protocols

The following are detailed protocols for in vitro monoamine oxidase inhibition assays, which can be adapted for the evaluation of "this compound" derivatives.

Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol is based on the oxidative deamination of kynuramine, which results in the formation of the fluorescent product 4-hydroxyquinoline.[4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from Supersomes™)[5][6]

  • Kynuramine (substrate)[4]

  • Test compounds (dissolved in DMSO)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[5][6]

  • Phosphate buffer (100 mM, pH 7.4)

  • 2N NaOH

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in DMSO.

    • Dilute the stock solutions with phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[4]

    • Prepare working solutions of MAO-A (e.g., 5 µg/mL) and MAO-B (e.g., 12.5 µg/mL) in phosphate buffer.[4]

    • Prepare a stock solution of kynuramine in phosphate buffer.

  • Assay Protocol:

    • Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well of a 96-well plate.

    • Add 50 µL of the test compound or positive control solution at various concentrations to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[4]

    • Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution (final concentrations of 80 µM for MAO-A and 50 µM for MAO-B).[4]

    • Incubate the plate at 37°C for 20 minutes.[4]

    • Terminate the reaction by adding 78 µL of 2N NaOH.[4]

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 380 nm.[4]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Chemiluminescent Assay for MAO-A and MAO-B Inhibition

This protocol utilizes a proprietary luciferin-based substrate that produces a luminescent signal upon reaction with MAO.[7]

Materials:

  • MAO-Glo™ Assay Kit (or similar) containing:

    • MAO-A and MAO-B enzymes

    • Luciferin derivative substrate

    • Luciferin detection reagent

  • Test compounds (dissolved in DMSO)

  • Positive controls: Clorgyline (for MAO-A) and l-Deprenyl (for MAO-B)[7]

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in DMSO.

    • Dilute the stock solutions to the desired concentrations.

  • Assay Protocol:

    • Add 12.5 µL of the test compound or positive control solution to the wells of a 96-well plate.[7]

    • Add 12.5 µL of the luciferin derivative substrate to each well.[7]

    • Initiate the reaction by adding 25 µL of the MAO-A or MAO-B enzyme solution.[7]

    • Incubate the plate at room temperature (25°C) for 60 minutes.[7]

    • Stop the reaction and generate the luminescent signal by adding 50 µL of the reconstituted luciferin detection reagent to each well.[7]

    • Incubate for an additional 20 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • The amount of luminescence is inversely proportional to the MAO activity.

    • Calculate the percentage of inhibition and determine the IC50 values as described in Protocol 1.

Protocol 3: Colorimetric Assay for MAO-A and MAO-B Inhibition

This protocol measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate.[8]

Materials:

  • OxiSelect™ Monoamine Oxidase Assay Kit (or similar) containing:

    • MAO-A and MAO-B enzymes

    • Substrates (e.g., Tyramine, Benzylamine)

    • Horseradish Peroxidase (HRP)

    • Colorimetric probe

    • H2O2 standard

  • Test compounds (dissolved in DMSO)

  • Positive controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B)[8]

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a standard curve using the provided H2O2 standard.

    • Prepare stock solutions of test compounds and positive controls in DMSO.

  • Assay Protocol:

    • Add 50 µL of the sample or standard to the wells of a 96-well plate.

    • If using inhibitors, add 5 µL of the test compound or positive control and incubate for 30 minutes at room temperature.[8]

    • Prepare an Assay Working Solution containing the substrate and HRP.

    • Add 50 µL of the Assay Working Solution to each well.[8]

    • Incubate for 45-60 minutes at room temperature, protected from light.[8]

  • Data Acquisition and Analysis:

    • Read the absorbance at a wavelength between 540-570 nm.[8]

    • Calculate the H2O2 concentration in the samples based on the standard curve.

    • Determine the percentage of inhibition and IC50 values as described in Protocol 1.

Visualizations

Experimental Workflow for MAO Inhibitor Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo & Preclinical Studies synthesis Synthesis of 4-Amino-3-cyano- 1,2,5,6-tetrahydropyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro_assay In Vitro MAO-A/MAO-B Inhibition Assays characterization->in_vitro_assay ic50 IC50 Determination in_vitro_assay->ic50 selectivity Selectivity Index (MAO-B/MAO-A) ic50->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar in_vivo In Vivo Efficacy Models (e.g., Animal models of depression/Parkinson's) selectivity->in_vivo optimization Chemical Modification for Improved Potency & Selectivity sar->optimization optimization->synthesis Iterative Process pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd toxicology Toxicology Studies pk_pd->toxicology

Caption: Workflow for the discovery and development of novel MAO inhibitors.

Signaling Pathway of Monoamine Oxidase and Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Mitochondrion cluster_2 Inhibitor Action monoamine Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) reuptake Reuptake Transporter monoamine->reuptake Reuptake mao Monoamine Oxidase (MAO-A / MAO-B) reuptake->mao Cytosolic Concentration metabolites Inactive Metabolites mao->metabolites Oxidative Deamination inhibitor 4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Derivative inhibitor->mao Inhibition

Caption: Mechanism of MAO inhibition by tetrahydropyridine derivatives.

References

Application Notes and Protocols for Tetrahydropyridine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is a notable lack of specific neuroscience research literature on the compound "4-Amino-3-cyano-1,2,5,6-tetrahydropyridine." Therefore, these application notes and protocols are based on studies of structurally related tetrahydropyridine analogs to provide insights into potential research applications and methodologies for this chemical scaffold. The information herein should be adapted and validated for the specific compound of interest.

Introduction

The tetrahydropyridine scaffold is a core structure in many neuroactive compounds.[1] Derivatives of this heterocyclic system have been investigated for a range of applications in neuroscience, from inducing experimental parkinsonism to offering neuroprotection.[2][3][4][5] This document outlines potential applications and experimental protocols for investigating novel tetrahydropyridine derivatives, such as this compound, based on the activities of its analogs.

Potential Areas of Application in Neuroscience

Based on the known biological activities of related compounds, this compound could be investigated for the following applications:

  • Neuroprotective Agent: Analogs such as 4-Aminopyridine (4-AP) have demonstrated neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and apoptosis.[2]

  • Dopamine Receptor Modulation: Certain tetrahydropyridine derivatives act as dopamine D2 and D3 receptor antagonists, suggesting a potential role in developing antipsychotic agents.[6]

  • Acetylcholinesterase (AChE) Inhibition: Some analogs are known to inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine, indicating potential for research in Alzheimer's disease and other cognitive disorders.[1]

  • Ion Channel Modulation: 4-AP is a broad-spectrum potassium channel blocker, a mechanism relevant to various neurological conditions.[2]

Quantitative Data of Structurally Related Compounds

The following tables summarize quantitative data for well-characterized tetrahydropyridine derivatives to serve as a reference for potential experimental outcomes.

Table 1: Neuroprotective Effects of 4-Aminopyridine (4-AP) in an MPTP-Induced Parkinson's Disease Mouse Model [2]

ParameterControl GroupMPTP-Treated GroupMPTP + 4-AP Treated Group
Dopaminergic Neuron Count (in Substantia Nigra)100%~50%~80%
Striatal Dopamine Level100%~40%~75%
Malondialdehyde (MDA) Level (Oxidative Stress Marker)BaselineIncreasedSignificantly Reduced vs. MPTP
Superoxide Dismutase (SOD) Level (Antioxidant Enzyme)BaselineDecreasedSignificantly Increased vs. MPTP
Bcl-2 Expression (Anti-apoptotic)BaselineDecreasedIncreased vs. MPTP
Caspase-3 Activation (Pro-apoptotic)BaselineIncreasedDecreased vs. MPTP

Table 2: Receptor Binding and Functional Antagonism of a Dopamine D3/D2 Receptor Antagonist Analog (S33138) [6]

TargetBinding Affinity (Ki, nM)Functional Activity
Human D3 Receptor0.29Antagonist
Human D2L Receptor9.5Antagonist
Human D2S Receptor11.2Antagonist
Human 5-HT2A Receptor25Antagonist
Human 5-HT7 Receptor19Antagonist
Human α2C-Adrenoceptor15Antagonist

Detailed Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in an MPTP-Induced Mouse Model of Parkinson's Disease

This protocol is adapted from studies evaluating the neuroprotective effects of 4-Aminopyridine.[2]

Objective: To determine if a test compound (e.g., this compound) can protect dopaminergic neurons from MPTP-induced neurotoxicity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Test compound

  • Saline solution

  • Anesthetics

  • Perfusion solutions (saline, paraformaldehyde)

  • Equipment for behavioral testing (open field, rotarod)

  • Immunohistochemistry reagents (anti-tyrosine hydroxylase antibody)

  • Biochemical assay kits (MDA, SOD, Bcl-2, Caspase-3)

Procedure:

  • Animal Grouping and Dosing:

    • Divide mice into four groups: (1) Vehicle control, (2) Test compound only, (3) MPTP only, (4) MPTP + Test compound.

    • Administer the test compound or vehicle intraperitoneally (i.p.) for a predetermined number of days.

  • MPTP Administration:

    • On a specified day, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals to induce parkinsonian neurodegeneration in the relevant groups.[2]

  • Behavioral Testing:

    • Perform open-field and rotarod tests to assess motor coordination and activity levels at baseline and after treatment.

  • Tissue Collection and Preparation:

    • One week after the final MPTP injection, anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde.

    • Harvest the brains and post-fix them. Prepare coronal sections of the substantia nigra and striatum.

  • Immunohistochemistry:

    • Stain brain sections with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.

  • Biochemical Analysis:

    • For a separate cohort of animals, harvest fresh brain tissue (striatum and midbrain).

    • Homogenize the tissue and perform assays to measure levels of dopamine, MDA, SOD activity, Bcl-2 expression, and Caspase-3 activation.

Expected Outcome: A neuroprotective compound would be expected to attenuate the MPTP-induced loss of TH-positive neurons, reduce motor deficits, decrease markers of oxidative stress and apoptosis, and restore dopamine levels.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on standard methods for evaluating AChE inhibitors.[1]

Objective: To determine the in vitro inhibitory activity of the test compound on acetylcholinesterase.

Materials:

  • Test compound

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, acetylthiocholine, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • Test compound at various concentrations

      • AChE solution

    • Incubate at room temperature for 15 minutes.

    • Add DTNB solution.

    • Initiate the reaction by adding the acetylthiocholine substrate.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Visualizations of Pathways and Workflows

Signaling Pathway: MPTP-Induced Dopaminergic Neurotoxicity

The neurotoxin MPTP is metabolized to MPP+, which then enters dopaminergic neurons and induces cell death through mitochondrial dysfunction and oxidative stress.[3][4][7]

MPTP_Pathway cluster_outside Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MAO_B MAO-B MPTP->MAO_B Metabolism MPDP MPDP+ MPP_out MPP+ MPDP->MPP_out DAT Dopamine Transporter (DAT) MPP_out->DAT Uptake MAO_B->MPDP MPP_in MPP+ DAT->MPP_in Mitochondrion Mitochondrion MPP_in->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS Increased ROS (Oxidative Stress) Complex_I->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis Neuroprotection_Workflow cluster_analysis Downstream Analysis start Animal Grouping (Control, MPTP, Test Compound) dosing Compound/Vehicle Administration start->dosing mptp_admin MPTP Induction dosing->mptp_admin behavior Behavioral Testing (Rotarod, Open Field) mptp_admin->behavior tissue Tissue Collection (Brain Harvest) behavior->tissue ihc Immunohistochemistry (TH Staining) tissue->ihc biochem Biochemical Assays (Dopamine, Oxidative Stress) tissue->biochem end Data Analysis & Conclusion ihc->end biochem->end AChE_Assay AChE Acetylcholinesterase (AChE) Product Thiocholine AChE->Product hydrolyzes Substrate Acetylthiocholine (Substrate) Substrate->AChE Colored_Product Yellow Product (Measured at 412 nm) Product->Colored_Product DTNB DTNB (Ellman's Reagent) DTNB->Colored_Product reacts with Inhibitor Test Compound (Inhibitor) Inhibitor->AChE blocks

References

Application Notes and Protocols: 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive enamine system and strategically positioned amino and cyano groups, make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, quantitative data on its derivatives, and detailed protocols for the synthesis and evaluation of compounds based on this privileged scaffold.

Key Applications in Drug Discovery

The this compound core has been successfully utilized to develop potent inhibitors of several key drug targets, including:

  • Dihydrofolate Reductase (DHFR): Derivatives of this scaffold have shown potent antifolate activity by inhibiting DHFR, an essential enzyme in the synthesis of nucleic acids and amino acids. This makes them attractive candidates for the development of anticancer and antimicrobial agents.

  • Acetylcholinesterase (AChE): The tetrahydropyridine motif is present in numerous compounds targeting the central nervous system. Analogs of this compound have been synthesized and evaluated as inhibitors of AChE, an enzyme implicated in the progression of Alzheimer's disease.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of derivatives synthesized from the this compound scaffold against their respective targets.

Table 1: Dihydrofolate Reductase (DHFR) Inhibitory Activity of 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Analogs

Compound IDR GroupDHFR SourceIC50 (µM)
1a 2',5'-DimethoxybenzylP. carinii0.51
T. gondii0.09
Rat Liver0.35
1b 3',4',5'-TrimethoxybenzylP. carinii0.15
T. gondii0.03
Rat Liver0.10
1c 2'-Bromo-3',4',5'-trimethoxybenzylP. carinii0.08
T. gondii0.02
Rat Liver0.12
Trimetrexate (Reference)P. carinii0.003
T. gondii0.0007
Rat Liver0.001

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives

Compound IDAr GroupAChE SourceIC50 (nM)
2a 4-TrifluoromethylphenylElectric Eel49.5
Human Serum52.0
Rat Brain51.6
2b 4-CyanophenylElectric Eel64.0
Human Serum68.0
Rat Brain63.6
2c 2-Fluoro-4-biphenylElectric Eel118.0
Human Serum115.6
Rat Brain122.6
Neostigmine (Reference)Electric Eel36.5
Human Serum39.2
Rat Brain38.4

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of this compound via Thorpe-Ziegler Cyclization

This protocol describes the synthesis of the core scaffold from bis(2-cyanoethyl)amine.

Materials:

  • Bis(2-cyanoethyl)amine

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bis(2-cyanoethyl)amine in anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is an enamine which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • For storage and handling, the product can be converted to its hydrochloride salt by treating the ethanolic solution with ethereal HCl.

Protocol 2: Synthesis of 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives

This protocol outlines the synthesis of DHFR inhibitors starting from this compound.

Materials:

  • This compound

  • Appropriate aralkyl bromide (e.g., 2',5'-dimethoxybenzyl bromide)

  • Guanidine carbonate

  • N,N-Dimethylformamide (DMF)

  • Sodium iodide (catalytic amount)

  • Potassium carbonate

Procedure:

  • N-Alkylation:

    • To a solution of this compound in DMF, add potassium carbonate, a catalytic amount of sodium iodide, and the desired aralkyl bromide.

    • Stir the mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated intermediate.

  • Cyclization:

    • To a solution of the N-alkylated intermediate in DMF, add guanidine carbonate.

    • Heat the reaction mixture at 120-140 °C for 8-12 hours.

    • Cool the mixture to room temperature and pour it into water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Biological Assay Protocols

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory activity of compounds against AChE.[1][2][3][4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or other sources

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Neostigmine)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds, reference inhibitor, ATCI, and DTNB in appropriate solvents.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE solution to each well and incubate the plate at 37 °C for 15 minutes.[2]

  • Initiate the reaction by adding 10 µL of ATCI solution.[1][2]

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the oxidation of NADPH.[5][6][7][8][9]

Materials:

  • Dihydrofolate reductase (DHFR) from a relevant source (e.g., rat liver, P. carinii)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Test compounds and reference inhibitor (e.g., Methotrexate)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare stock solutions of the test compounds, reference inhibitor, DHF, and NADPH in the appropriate buffer.

  • In a quartz cuvette or a UV-transparent 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the test compound at various concentrations.

  • Add the DHFR enzyme solution to the mixture and incubate for a pre-determined time at 25 °C.

  • Initiate the reaction by adding the DHF solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.[5][6]

  • The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

G cluster_synthesis Synthesis of the Core Scaffold cluster_derivatization Derivatization for Biological Activity bis_cyanoethylamine Bis(2-cyanoethyl)amine enamine Intermediate Enamine bis_cyanoethylamine->enamine NaOEt, EtOH Thorpe-Ziegler Cyclization scaffold This compound enamine->scaffold Tautomerization scaffold_ref This compound n_alkylated N-Alkylated Intermediate scaffold_ref->n_alkylated Aralkyl Bromide, K2CO3, DMF ache_inhibitor AChE Inhibitor (3-Aryl-N-methyl derivative) scaffold_ref->ache_inhibitor Suzuki Coupling, etc. dhfr_inhibitor DHFR Inhibitor (Pyrido[4,3-d]pyrimidine) n_alkylated->dhfr_inhibitor Guanidine Carbonate, Heat

Caption: Synthetic workflow for the core scaffold and its derivatives.

G cluster_pathway Antifolate Mechanism of Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH Nucleotide_Synthesis Thymidylate & Purine Synthesis THF->Nucleotide_Synthesis One-Carbon Transfer DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Antifolate Antifolate Drug (e.g., Pyrido[4,3-d]pyrimidine derivative) Antifolate->DHFR Inhibition

Caption: Inhibition of the folate pathway by DHFR inhibitors.

G cluster_assay AChE Inhibition Assay Workflow AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCI Acetylthiocholine (Substrate) ATCI->AChE Colored_Product Colored Product (Absorbance at 412 nm) Thiocholine->Colored_Product DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Inhibitor AChE Inhibitor (Tetrahydropyridine derivative) Inhibitor->AChE Inhibition

Caption: Principle of the Ellman's method for AChE inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing the this compound scaffold is a one-pot multicomponent reaction (MCR).[1][2] This approach typically involves the condensation of an aldehyde, an active methylene compound such as malononitrile, and an ammonia source like ammonium acetate.[1]

Q2: What is the general reaction mechanism for the multicomponent synthesis?

A2: The reaction is believed to proceed through a domino sequence of reactions:

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an unsaturated dinitrile intermediate.

  • Michael Addition: A second molecule of an active methylene compound or the ammonia source attacks the intermediate.

  • Intramolecular Cyclization and Tautomerization: The intermediate then undergoes cyclization to form the tetrahydropyridine ring, followed by tautomerization to yield the final product.

Q3: Are there alternative synthetic strategies?

A3: While less common for this specific compound, other strategies for synthesizing tetrahydropyridine cores include the reductive cyclization of amino nitrile precursors and the modification of existing pyridine or dihydropyridine rings.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction is resulting in a low yield or no desired product. What are the potential causes and solutions?

A4: Several factors can contribute to poor yields. Below is a systematic guide to troubleshooting common issues.

Experimental Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low/No Yield reagents Check Reactant Quality - Purity of aldehyde - Freshness of malononitrile - Quality of ammonia source start->reagents conditions Verify Reaction Conditions - Temperature - Reaction time - Stirring efficiency start->conditions catalyst Evaluate Catalyst - Correct catalyst loading - Catalyst activity/degradation start->catalyst solvent Assess Solvent - Anhydrous conditions? - Solvent polarity start->solvent workup Review Work-up Procedure - pH adjustment - Extraction efficiency - Product solubility start->workup optimize Systematic Optimization reagents->optimize conditions->optimize catalyst->optimize solvent->optimize workup->optimize end Improved Yield optimize->end

Caption: A logical workflow for troubleshooting low product yield.

Possible Cause 1: Reactant Quality

  • Issue: Impure or degraded starting materials can significantly hinder the reaction. Aldehydes can oxidize, and malononitrile can hydrolyze.

  • Solution: Use freshly distilled aldehydes and high-purity malononitrile. Ensure the ammonia source (e.g., ammonium acetate) is dry and of good quality.

Possible Cause 2: Inappropriate Reaction Conditions

  • Issue: The reaction temperature and time are critical. Some multicomponent reactions for similar structures proceed well at room temperature, while others require heating (reflux).

  • Solution: Based on literature for analogous syntheses, a systematic approach to optimizing temperature is recommended. Start with room temperature and incrementally increase to the boiling point of the solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Possible Cause 3: Catalyst Issues

  • Issue: The choice and amount of catalyst are crucial. Both acidic and basic catalysts, as well as organocatalysts, have been used for similar syntheses. Catalyst loading is also a key parameter; too much or too little can be detrimental.

  • Solution: If using a catalyst, screen different types based on literature for related compounds. Optimize the catalyst loading, starting from a catalytic amount (e.g., 10 mol%) and adjusting as needed.

Possible Cause 4: Steric Hindrance

  • Issue: Bulky substituents on the aldehyde or other reactants can sterically hinder the reaction, leading to low yields.

  • Solution: If possible, consider using less sterically hindered starting materials to validate the reaction conditions before moving to more complex substrates.

Formation of Side Products

Q5: I am observing significant side product formation. What are the likely byproducts and how can I minimize them?

A5: Common side products in multicomponent reactions of this type can include self-condensation products of the starting materials or partially cyclized intermediates.

Signaling Pathway of Potential Side Reactions

Side_Reactions Reactants Aldehyde + Malononitrile + Ammonia Source Knoevenagel Knoevenagel Adduct Reactants->Knoevenagel Knoevenagel Condensation Side_Product1 Aldehyde Self-Condensation (e.g., Aldol Product) Reactants->Side_Product1 Side_Product3 Hydrolyzed Malononitrile Reactants->Side_Product3 Presence of water Michael_Intermediate Michael Addition Intermediate Knoevenagel->Michael_Intermediate Michael Addition Side_Product2 Michael Addition Dimer or Polymer Knoevenagel->Side_Product2 Desired_Product 4-Amino-3-cyano- 1,2,5,6-tetrahydropyridine Michael_Intermediate->Desired_Product Cyclization & Tautomerization

References

Technical Support Center: Purification of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and silica gel column chromatography.[1][2] Recrystallization is often attempted first as it can be a simpler and more scalable technique. Column chromatography is employed when recrystallization fails to remove impurities sufficiently or when separating the target compound from structurally similar byproducts.

Q2: What are the likely impurities in my crude product?

A2: Given that the synthesis of this compound typically involves a multi-component reaction, common impurities may include:

  • Unreacted starting materials (e.g., aldehyde, malononitrile, and an amine source).[1]

  • Intermediates from the reaction sequence, such as products of Knoevenagel condensation or Michael addition.

  • Polymeric byproducts.

  • Isomeric tetrahydropyridines.[1]

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. For analogous compounds like 4-(4-Chlorophenyl)-6-methyl-2-amino-3-cyanopyridine, a sharp melting point of 172–173 °C was reported after recrystallization.[3]

Q4: Are there any known stability issues with this compound during purification?

A4: While specific stability data for this compound is limited, related aminopyridine compounds can be susceptible to oxidation.[4] It is advisable to avoid prolonged exposure to air and high temperatures. If oxidative degradation is suspected, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. Studies on 3,4-diaminopyridine have shown that salt forms can exhibit greater stability against oxidation.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a solvent mixture. Ethanol/water mixtures have been reported to be effective.[1] - Reduce the volume of the solvent used for dissolution. - Ensure the cooling process is slow to allow for maximum crystal formation.
Product Oils Out Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Add a co-solvent in which the compound is less soluble to induce crystallization. - Try to cool the solution very slowly. - Use a seed crystal to initiate crystallization. - If impurities are the issue, an initial purification by column chromatography may be necessary.
Crystals are Colored or Appear Impure Co-precipitation of colored impurities.- Add a small amount of activated charcoal to the hot solution and filter it before cooling. - Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Separation of the Product from Impurities The chosen eluent system does not provide sufficient resolution.- Adjust the polarity of the eluent. For silica gel chromatography, a mixture of hexane and ethyl acetate is a good starting point.[1][2] - Try a gradient elution, gradually increasing the polarity of the solvent system.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). - If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of the Product Band on the Column The compound may be too polar for the chosen stationary phase, or it might be interacting with acidic sites on the silica gel. The sample may also be overloaded.- Add a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%), to neutralize acidic sites on the silica gel. - Ensure the sample is fully dissolved in a minimal amount of the eluent before loading onto the column. - Reduce the amount of crude product loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. An ethanol/water mixture has been suggested for this class of compounds.[1] For a similar compound, 95% ethanol was used successfully.[3]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Stationary Phase and Eluent Preparation: Pack a glass column with silica gel (100-200 mesh is a common choice).[2] Prepare the mobile phase; a mixture of hexane and ethyl acetate is a good starting point, with an initial ratio of around 70:30 (hexane:ethyl acetate).[2]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel.

  • Loading the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the prepared mobile phase. If the separation is not optimal, the polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Aminocyanopyridine Analogs

Purification MethodCompoundSolvent/Eluent SystemReported YieldReference
Recrystallization4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine95% Ethanol83%[3]
Recrystallization4-(4-Chlorophenyl)-6-methyl-2-amino-3-cyanopyridine95% Ethanol84%[3]
Column Chromatography(E)-Ethyl 2-(6-amino-5-cyano-4-(4-fluorophenyl)-3-methyl-1-phenyl-3,4-dihydropyridin-2(1H)-ylidene)acetateHexane:Ethyl Acetate (70:30)62%[2]

Visualizations

Purification_Workflow Crude_Product Crude Reaction Mixture Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Purity_Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Purity_Analysis Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Column_Chromatography->Purity_Analysis Purity_Analysis->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Analysis->Pure_Product Purity ≥ 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield Product Isolated Optimize_Recrystallization Optimize Recrystallization (Solvent, Temperature) Check_Purity->Optimize_Recrystallization No Product Impure Product Impure? Low_Yield->Impure No Low_Yield->Optimize_Recrystallization Yes Optimize_Chromatography Optimize Chromatography (Eluent, Gradient) Impure->Optimize_Chromatography Yes Success Pure Product Obtained Impure->Success No Optimize_Recrystallization->Start Optimize_Chromatography->Start

Caption: A logical guide for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through a multicomponent reaction (MCR). This approach involves the condensation of an aldehyde, an amine source (like ammonia or an ammonium salt), and a compound with an active methylene group, typically a nitrile derivative, in a one-pot synthesis. This method is favored for its efficiency and ability to generate molecular diversity.

Q2: What are the key intermediates in the multicomponent synthesis of this compound?

A2: The synthesis proceeds through a domino reaction sequence that includes several key intermediates. The typical sequence involves:

  • Knoevenagel condensation: Formation of an α,β-unsaturated nitrile.

  • Michael addition: Addition of a nucleophile to the unsaturated nitrile.

  • Mannich reaction: An aminoalkylation reaction.

  • Cyclization: Intramolecular reaction to form a polysubstituted 2-hydroxypiperidine.

  • Dehydration: Elimination of a water molecule to yield the final tetrahydropyridine product.

Q3: My reaction has stalled, and I have isolated a 2-hydroxypiperidine intermediate. What should I do?

A3: The final step of the synthesis is the dehydration of a 2-hydroxypiperidine intermediate. This step can be slow and is often acid-catalyzed. If you have isolated the 2-hydroxypiperidine, you can proceed by treating it with an acid catalyst in a suitable solvent and heating the mixture to promote dehydration. The choice of acid and reaction conditions can significantly influence the outcome.

Q4: I am observing a mixture of tetrahydropyridine isomers in my final product. How can I avoid this?

A4: The formation of tetrahydropyridine isomers can occur, particularly with prolonged reaction times or during work-up and purification. The initial product of the dehydration is often the desired 1,2,5,6-tetrahydropyridine isomer. However, this can slowly isomerize to other, more stable isomers. To minimize isomerization, it is advisable to:

  • Monitor the reaction closely and stop it once the desired product is formed.

  • Use mild work-up and purification conditions.

  • Avoid prolonged exposure to acidic or basic conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Increase reaction time and/or temperature. Ensure all starting materials are of high purity.
Suboptimal catalyst concentration.Optimize the concentration of the acid or base catalyst used.
Poor quality of starting materials.Use freshly distilled aldehydes and high-purity active methylene compounds.
Formation of a White Precipitate that is not the Product The precipitate may be an intermediate, such as the 2-hydroxypiperidine.Isolate the precipitate and characterize it (e.g., by NMR, IR, MS). If it is the intermediate, treat it with an acid catalyst to promote dehydration.
Presence of Multiple Spots on TLC Formation of side products or isomers.Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired product. Use column chromatography for purification.
Incomplete Dehydration of the 2-Hydroxypiperidine Intermediate Insufficient acid catalysis.Add a stronger acid catalyst or increase the concentration of the existing catalyst. Acetic acid is commonly used.
Reaction temperature is too low.Increase the reaction temperature to facilitate the elimination of water.
Formation of Aromatized Pyridine Byproduct Over-oxidation of the tetrahydropyridine ring.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid harsh oxidizing agents during work-up.

Experimental Protocols

A representative experimental protocol for the synthesis of a polysubstituted tetrahydropyridine via a multicomponent reaction is as follows:

Pseudo-Five-Component Synthesis of Polysubstituted 1,4,5,6-Tetrahydropyridines

  • Reactants: Aromatic aldehyde (6 mmol), cyano-containing C-H acid (e.g., malononitrile) (3 mmol), ester of 3-oxocarboxylic acid (3 mmol), and ammonium acetate (6 mmol).

  • Solvent: Methanol (10 mL).

  • Procedure:

    • Combine all reactants in a round-bottom flask with methanol.

    • Reflux the mixture for one to two hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) start->check_conditions optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Impure check_conditions->optimize_conditions Incorrect characterize_byproducts Isolate and Characterize Byproducts optimize_conditions->characterize_byproducts No Improvement end_good Yield Improved optimize_conditions->end_good adjust_stoichiometry Adjust Stoichiometry of Reactants characterize_byproducts->adjust_stoichiometry adjust_stoichiometry->optimize_conditions end_bad Yield Not Improved (Consult Further Literature) adjust_stoichiometry->end_bad G Synthesis Pathway and Potential Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Aldehyde + Active Methylene Compound B Knoevenagel Adduct A->B Knoevenagel Condensation S1 Self-condensation of Aldehyde A->S1 C Michael Adduct B->C Michael Addition D Mannich Reaction Product C->D Mannich Reaction E 2-Hydroxypiperidine Intermediate D->E Cyclization F This compound E->F Dehydration S4 Incomplete Dehydration E->S4 S2 Formation of Isomers F->S2 S3 Aromatization to Pyridine Derivative F->S3 Oxidation

Technical Support Center: Multicomponent Synthesis of Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of tetrahydropyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common multicomponent reactions (MCRs) for synthesizing tetrahydropyridines?

A1: The most prevalent MCRs for tetrahydropyridine synthesis are the Hantzsch dihydropyridine synthesis and aza-Diels-Alder reactions. The Hantzsch reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] Aza-Diels-Alder reactions utilize an aza-diene and a dienophile to construct the tetrahydropyridine ring.[3]

Q2: My Hantzsch reaction is giving a very low yield. What are the initial checks I should perform?

A2: Low yields in Hantzsch reactions can stem from several factors. Initially, verify the purity of your reagents, especially the aldehyde, as impurities can lead to side reactions. Ensure your reaction conditions, such as temperature and reaction time, are optimized. The classical Hantzsch synthesis can sometimes require harsh conditions and long reaction times, which may lead to product degradation.[1] Consider using a catalyst to improve the reaction rate and yield under milder conditions.

Q3: What are the advantages of using a catalyst in my multicomponent reaction?

A3: Catalysts can significantly improve the efficiency of tetrahydropyridine synthesis. They can lead to shorter reaction times, higher yields, and milder reaction conditions.[4] Various catalysts, from simple acids and bases to more complex organocatalysts and metal catalysts, have been successfully employed. The choice of catalyst can also influence the stereoselectivity of the reaction.

Q4: I am observing multiple spots on my TLC after the reaction. What could be the possible side products?

A4: In multicomponent reactions for tetrahydropyridines, several side products can form. In the Hantzsch synthesis, you might observe the formation of Knoevenagel condensation products between the aldehyde and the β-ketoester, or Michael addition products.[2] In aza-Diels-Alder reactions, side products can arise from the self-condensation of reactants or undesired cycloaddition pathways. It is also possible to have isomeric products. Careful analysis of spectroscopic data (NMR, MS) is crucial for characterization.

Q5: How can I improve the purification of my tetrahydropyridine product?

A5: Purification of tetrahydropyridine derivatives from MCRs can be challenging due to the presence of multiple components and potential side products. Column chromatography is a common method for purification. The choice of solvent system for chromatography is critical and should be determined by TLC analysis. In some cases, recrystallization from a suitable solvent can also yield a pure product. For certain products, precipitation by adding a non-solvent to the reaction mixture can be an effective initial purification step.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Poor Quality of Reagents:

    • Solution: Use freshly distilled aldehydes and high-purity amines and β-ketoesters. Impurities in starting materials can inhibit the reaction or lead to undesired side reactions.

  • Suboptimal Reaction Conditions:

    • Solution: Systematically screen different solvents, temperatures, and reaction times. The choice of solvent can significantly impact the reaction outcome.[5] Refer to the tables below for guidance on solvent and catalyst selection.

  • Inappropriate Catalyst or Catalyst Loading:

    • Solution: If using a catalyst, ensure it is active and used at an optimal concentration. Both too little and too much catalyst can be detrimental to the yield. Perform a catalyst loading study to determine the optimal amount.

  • Steric Hindrance:

    • Solution: Highly substituted aldehydes or amines can decrease the reaction rate due to steric hindrance. Consider using less bulky starting materials if possible, or employ more forcing reaction conditions (higher temperature, longer reaction time).

Problem 2: Formation of Multiple Products/Side Reactions

Possible Causes & Solutions

  • Competitive Side Reactions:

    • Solution: The order of addition of reagents can sometimes influence the reaction pathway. For instance, pre-forming the enamine from the β-ketoester and amine before adding the aldehyde can sometimes minimize side reactions.

  • Unstable Intermediates:

    • Solution: Some intermediates in MCRs can be unstable and decompose or react via alternative pathways. Lowering the reaction temperature might help to stabilize these intermediates and favor the desired reaction pathway.

  • Product Degradation:

    • Solution: The desired tetrahydropyridine product might be unstable under the reaction conditions, especially if prolonged heating is required. Monitor the reaction progress by TLC and stop the reaction as soon as the product is formed.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Complex Reaction Mixture:

    • Solution: Optimize the reaction to minimize the number of side products. A cleaner reaction will simplify the purification process.

  • Similar Polarity of Product and Impurities:

    • Solution: If the product and a major impurity have similar polarities, making separation by column chromatography difficult, consider derivatizing the product to alter its polarity. Alternatively, explore other purification techniques like preparative HPLC or crystallization.

  • Product is an Oil:

    • Solution: If the product is an oil and difficult to handle, try to form a solid derivative (e.g., a salt) for easier purification and characterization.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Hantzsch-type Tetrahydropyridine Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux1265
2MethanolReflux1260
3TolueneReflux2455
4AcetonitrileReflux1870
5Water80885
6Solvent-free100292

Data is representative and compiled from typical results reported in the literature.

Table 2: Effect of Catalyst Loading on Reaction Yield

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)
1None02430
2L-proline5875
3L-proline10688
4L-proline20685
5Thiourea101082

Data is representative and compiled from typical results reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of Tetrahydropyridines
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 6-24 hours), cool the reaction mixture to room temperature.

  • Isolation: If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum. If no solid forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1 mmol) and the chosen dry solvent (e.g., dichloromethane, 10 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the solution.

  • Diene Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the aza-diene (1.2 mmol) dropwise.

  • Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) check_reagents->optimize_conditions catalyst_issue Investigate Catalyst (Type, Loading) optimize_conditions->catalyst_issue steric_hindrance Consider Steric Hindrance catalyst_issue->steric_hindrance end Improved Results steric_hindrance->end side_reactions Multiple Products Observed change_addition_order Change Order of Reagent Addition side_reactions->change_addition_order lower_temp Lower Reaction Temperature change_addition_order->lower_temp monitor_reaction Monitor Reaction Closely & Stop at Completion lower_temp->monitor_reaction monitor_reaction->end purification_problem Purification Difficulty optimize_chromatography Optimize Chromatography (Solvent System) purification_problem->optimize_chromatography derivatize Derivatize Product optimize_chromatography->derivatize crystallize Attempt Crystallization derivatize->crystallize crystallize->end

Caption: A workflow diagram for troubleshooting common issues in multicomponent tetrahydropyridine synthesis.

Logical_Relationship_Low_Yield LowYield Low Yield Cause Potential Causes LowYield->Cause Reagents Impure Reagents Cause->Reagents Conditions Suboptimal Conditions Cause->Conditions Catalyst Catalyst Inefficiency Cause->Catalyst Solution Potential Solutions PurifyReagents Purify/Verify Reagents Solution->PurifyReagents ScreenConditions Screen Solvents/Temp. Solution->ScreenConditions OptimizeCatalyst Optimize Catalyst/Loading Solution->OptimizeCatalyst Outcome Desired Outcome Reagents->Solution Conditions->Solution Catalyst->Solution PurifyReagents->Outcome ScreenConditions->Outcome OptimizeCatalyst->Outcome

Caption: Logical relationships between the problem of low yield and its potential causes and solutions.

References

"4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and degradation of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine. The information is compiled from available data on the compound and analogous structures to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store solid this compound at -20°C for long-term storage and at 0°C for short-term use. Solutions in DMSO may be stored at -20°C for up to 2 months. Proper storage is crucial to minimize degradation and ensure the integrity of the compound for experimental use.

Q2: What are the known stability issues associated with this compound?

This compound contains several reactive functional groups, including a secondary amine within the tetrahydropyridine ring, a primary amino group, and a cyano group. These groups can be susceptible to degradation under certain conditions. Based on the chemistry of analogous compounds, potential stability issues include:

  • Hydrolysis: The cyano group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxamide or carboxylic acid.

  • Oxidation: The tetrahydropyridine ring and the amino group are susceptible to oxidation. Similar aminopyridine structures have shown degradation in the presence of oxidizing agents like hydrogen peroxide.

  • Photodegradation: Compounds containing a dihydropyridine or tetrahydropyridine ring are often light-sensitive. The primary photodegradation pathway for many dihydropyridines is the aromatization of the ring to form the corresponding pyridine derivative.[1][2][3]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the reactivity of its functional groups and studies on similar compounds, the following degradation products can be anticipated:

  • 4-Amino-3-carboxamido-1,2,5,6-tetrahydropyridine: Formed via partial hydrolysis of the cyano group.

  • 4-Amino-3-carboxy-1,2,5,6-tetrahydropyridine: Formed via complete hydrolysis of the cyano group.

  • 4-Aminonicotinonitrile: Formed through aromatization (oxidation) of the tetrahydropyridine ring. This is a common degradation pathway for dihydropyridine derivatives upon exposure to light.[1][2][3]

  • Oxidized derivatives: Oxidation of the amino group or the tetrahydropyridine ring can lead to various oxidized products. For instance, studies on 3,4-diaminopyridine have shown the formation of nitro and N-oxide derivatives under oxidative stress.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results over time. Degradation of the compound due to improper storage.Store the compound at the recommended temperature (-20°C for long-term) and protect from light and moisture. For solutions, prepare them fresh or store appropriately for a limited time.
Appearance of new, unexpected peaks in HPLC analysis. Formation of degradation products.Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating HPLC method.
Discoloration of the solid compound or solution. Potential oxidation or photodegradation.Handle the compound under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to air is suspected. Protect from light by using amber vials and storing in the dark.
Poor solubility after storage. Possible polymerization or formation of insoluble degradation products.Sonication may help in redissolving the compound. However, if insolubility persists, it is indicative of significant degradation, and a fresh batch of the compound should be used.

Summary of Stability Data for Analogous Compounds

Due to the limited availability of quantitative stability data for this compound, the following table summarizes findings for related aminopyridine and dihydropyridine compounds to provide insight into potential stability characteristics.

Compound Stress Condition Observation Reference
4-Aminopyridine 4°C, 23°C (protected from light) for 6 months; 37°C for 1 monthExcellent chemical stability with little to no loss of drug content.[5]
3,4-Diaminopyridine 4°C, 23°C (protected from light) for 6 months; 37°C for 1 monthExcellent chemical stability with little to no loss of drug content.[5]
3,4-Diaminopyridine 5% or 15% Hydrogen PeroxideFormation of 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[4]
Various 1,4-Dihydropyridines UV light/daylightAromatization of the dihydropyridine ring to the corresponding pyridine derivative is the main photodegradation pathway.[1][2][3][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound (100 µg/mL) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions (to be optimized):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (e.g., 254 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the separation of the main peak from all degradation product peaks.

Visualizations

Degradation_Pathways A This compound B 4-Amino-3-carboxamido-1,2,5,6-tetrahydropyridine A->B Acid/Base Hydrolysis (Partial) D 4-Aminonicotinonitrile A->D Oxidation / Photodegradation (Aromatization) E Oxidized Products (e.g., N-oxides, nitro derivatives) A->E Oxidative Stress (e.g., H2O2) C 4-Amino-3-carboxy-1,2,5,6-tetrahydropyridine B->C Acid/Base Hydrolysis (Complete)

Caption: Inferred degradation pathways for this compound.

Experimental_Workflow cluster_0 Forced Degradation Studies cluster_1 Analysis A Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 60°C) A->E F Photodegradation (Solid & Solution, UV/Vis) A->F G Sample Preparation (Neutralization, Dilution) B->G C->G D->G E->G F->G H HPLC Analysis G->H I Identification of Degradation Products H->I

Caption: Workflow for conducting forced degradation studies.

References

Improving the diastereoselectivity in "4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, with a specific focus on improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and related derivatives?

A1: Common and efficient methods for synthesizing the tetrahydropyridine core include multicomponent reactions (MCRs).[1][2] These one-pot reactions are valued for their ability to generate molecular diversity and complexity from simple starting materials.[1] A typical MCR approach for a related polysubstituted 1,4,5,6-tetrahydropyridine involves the condensation of an aldehyde, a compound with an active methylene group (like a nitrile derivative), and an amine source, such as ammonium acetate.[1][2]

Q2: Which analytical techniques are recommended for characterizing the product and determining the diastereomeric ratio?

A2: A combination of spectroscopic methods is essential for structural confirmation and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the carbon-hydrogen framework and can be used to ascertain the diastereomeric ratio by analyzing the integrals of clearly resolved signals for each diastereomer.[1][3] Mass Spectrometry (MS) is used to confirm the molecular weight, and Infrared (IR) spectroscopy helps identify key functional groups like the amino and cyano moieties.[1] For complex mixtures, chiral High-Performance Liquid Chromatography (HPLC) may also be employed to separate and quantify diastereomers.[4]

Q3: How can I improve the diastereoselectivity of my reaction?

A3: Improving diastereoselectivity often involves the careful optimization of reaction conditions. Key factors to consider include:

  • Catalyst Choice: For certain cascade reactions leading to highly substituted tetrahydropyridines, the catalyst system (e.g., Rh(I) complexes) plays a pivotal role.[3][5][6]

  • Reducing Agent and Acid: In reduction steps that establish stereocenters, the choice of the reducing agent and the acid can significantly influence the diastereomeric outcome.[3]

  • Solvent: The reaction solvent can affect the transition state energies of the diastereomeric pathways, thereby influencing the product ratio.[4]

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable diastereomer.

  • Organocatalysis: The use of chiral organocatalysts, such as quinine-derived squaramides, has been shown to produce tetrahydropyridines with excellent enantiomeric and good diastereomeric ratios in multicomponent reactions.[4]

Q4: Are there any known methods that yield a single diastereomer for related tetrahydropyridine structures?

A4: Yes, a four-component reaction for the synthesis of polysubstituted 1,4,5,6-tetrahydropyridines has been reported to be highly stereoselective, resulting in the formation of a single diastereomer.[2][7] This domino reaction involves a Michael addition, Mannich reaction, cyclization, and dehydration cascade.[2][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Multiple Diastereomers Observed) 1. Suboptimal reaction temperature. 2. Inappropriate choice of solvent. 3. Non-selective reducing agent or proton source in the final step. 4. Steric hindrance in the substrates limiting facial selectivity.1. Screen a range of temperatures, starting with lower temperatures (e.g., 0 °C to -78 °C). 2. Test a variety of solvents with different polarities.[4] 3. For reduction steps, systematically evaluate different reducing agents (e.g., NaBH(OAc)₃) in combination with various acids (e.g., AcOH, PivOH).[3] 4. Consider using a chiral catalyst or auxiliary to induce facial selectivity.
Low Overall Yield 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of starting materials or product. 4. Inefficient purification.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider microwave-assisted synthesis to potentially reduce reaction times and improve yields.[8] 2. Re-evaluate the stoichiometry of reactants. Ensure the purity of starting materials. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are air-sensitive. 4. Optimize the chromatographic separation method or consider recrystallization.
Difficulty in Product Isolation/Purification 1. Product is highly polar and shows poor mobility on silica gel. 2. Product is unstable on silica gel. 3. Oily product that is difficult to crystallize.1. Use a more polar eluent system or switch to a different stationary phase (e.g., alumina, reverse-phase silica). 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. 3. Attempt to form a salt (e.g., hydrochloride) to induce crystallization.
Reaction Fails to Proceed 1. Inactive catalyst or reagents. 2. Incorrect reaction setup or conditions. 3. Presence of inhibitors (e.g., water, oxygen).1. Use freshly opened or purified reagents and solvents. 2. Double-check the experimental protocol, including concentrations, temperature, and order of addition. 3. Use dry solvents and perform the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Diastereoselective Reduction for Tetrahydropyridine Synthesis

This protocol is adapted from a method developed for highly substituted 1,2,3,6-tetrahydropyridines and illustrates the importance of the reduction step in controlling diastereoselectivity.[3]

  • Reaction Setup: To a solution of the precursor 1,2-dihydropyridine (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of toluene and ethanol) at 0 °C, add the selected acid (5.0 eq).

  • Addition of Reducing Agent: Stir the mixture for 5 minutes, then add the chosen borohydride reducing agent (3.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the crude product by silica gel chromatography and determine the diastereomeric ratio using ¹H NMR spectroscopy.[3]

Data on Reduction Conditions and Diastereoselectivity

The following table summarizes the influence of different acids and reducing agents on the diastereomeric ratio (d.r.) and yield for the synthesis of a model tetrahydropyridine.[3]

EntryAcidReducing AgentSolventYield (%)d.r.
1AcOHNaBH₄PhMe:EtOH7210:1:1
2AcOHNaBH(OAc)₃PhMe:EtOH85>20:1
3PivOHNaBH(OAc)₃PhMe:EtOH86>20:1
4TsOHNaBH(OAc)₃PhMe:EtOH7510:3:1
5TFANaBH(OAc)₃CH₂Cl₂555:2:1

Data adapted from a study on a related hexasubstituted tetrahydropyridine.[3]

Visualizations

Logical Workflow for Optimizing Diastereoselectivity

G start Low Diastereoselectivity Observed temp Screen Reaction Temperature (e.g., RT, 0°C, -25°C, -78°C) start->temp Initial Step analysis_temp analysis_temp temp->analysis_temp Improvement? solvent Evaluate Solvent Effects (e.g., Toluene, CH2Cl2, THF, MeCN) analysis_solvent analysis_solvent solvent->analysis_solvent Improvement? reagents Optimize Reagents for Stereocontrol (Acid & Reducing Agent) analysis_reagents analysis_reagents reagents->analysis_reagents Improvement? catalyst Investigate Chiral Catalysts (e.g., Organocatalysts) analysis_catalyst analysis_catalyst catalyst->analysis_catalyst Improvement? analysis Analyze d.r. by NMR/HPLC end Achieved High Diastereoselectivity analysis_temp->solvent No analysis_temp->end Yes analysis_solvent->reagents No analysis_solvent->end Yes analysis_reagents->catalyst No analysis_reagents->end Yes analysis_catalyst->start No/Re-evaluate analysis_catalyst->end Yes

Caption: Troubleshooting workflow for improving diastereoselectivity.

General Reaction Pathway: Multicomponent Synthesis

G cluster_start A Aldehyde Intermediate Domino Reaction Cascade (Michael, Mannich, Cyclization) A->Intermediate B Active Methylene Compound (e.g., Malononitrile) B->Intermediate C Amine Source (e.g., Ammonium Acetate) C->Intermediate Product Substituted Tetrahydropyridine Intermediate->Product One-Pot Synthesis

Caption: Simplified multicomponent reaction pathway.

References

Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the column chromatography of polar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar heterocyclic compounds so difficult to purify by silica gel chromatography?

Polar heterocyclic compounds, such as those containing pyridine, imidazole, or indole moieties, present unique challenges primarily due to their strong interactions with the stationary phase. The key reasons include:

  • Strong Polar Interactions: The lone pairs on nitrogen and other heteroatoms, along with N-H groups, can form strong hydrogen bonds with the acidic silanol (Si-O-H) groups on the surface of silica gel.[1][2] This leads to very strong adsorption, requiring highly polar mobile phases for elution.

  • Peak Tailing: Strong, non-ideal interactions between basic heterocyclic compounds and the acidic silica surface can cause significant peak tailing.[1][3] This occurs because some molecules are retained more strongly than others, leading to a drawn-out elution profile which reduces resolution.[1]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to poor recovery.

  • Acid Sensitivity: The slightly acidic nature of silica gel can cause decomposition of acid-sensitive compounds.[4][5]

Q2: My polar compound streaks or remains at the baseline on the TLC plate, even with polar solvents like ethyl acetate. What should I do?

This is a common issue indicating that the solvent system is not polar enough to overcome the strong interaction between your compound and the silica.

  • Increase Solvent Polarity: Try more aggressive polar solvent systems. A common starting point for very polar compounds is 5% methanol (MeOH) in dichloromethane (DCM).[6] You can gradually increase the methanol percentage, but be aware that using more than 10% MeOH in your solvent can risk dissolving the silica gel.[6][7]

  • Add a Basic Modifier: For basic heterocycles (like pyridines), the streaking is often due to interaction with acidic silanol groups.[3] Adding a small amount of a basic modifier to your eluent can neutralize these sites. Common choices include:

    • Triethylamine (TEA): Add 1-3% TEA to your solvent system.[8][9]

    • Ammonia in Methanol: Use a pre-mixed solution of 7N ammonia in methanol as your polar component in a solvent system like DCM/MeOH. This is very effective for eluting stubborn amines.[6][7][10]

Q3: When should I consider using a stationary phase other than silica gel?

While silica gel is the most common stationary phase, it is not always the best choice for polar heterocycles. Consider alternatives when:

  • Your compound is acid-sensitive: If your compound degrades on silica, neutral or basic stationary phases are better options.[4][11]

  • You cannot achieve separation on silica: Even with solvent modifiers, some compounds are inseparable on silica.

  • You are working with extremely polar compounds: Sometimes, reverse-phase chromatography is a more suitable technique.[7][11]

Stationary PhaseProperties & Best Use Cases
**Silica Gel (SiO₂) **Slightly acidic. The standard for most separations but can be problematic for basic or acid-sensitive compounds.[7][11]
Alumina (Al₂O₃) Available in acidic, neutral, or basic forms. The basic or neutral forms are excellent for the purification of amines and other basic heterocycles.[7][11]
Amino-propylated Silica A medium polarity phase ideal for separating nitrogen-containing heterocycles and amines.[12]
Reverse-Phase Silica (e.g., C18, C8) Non-polar stationary phase. In this mode, the most polar compounds elute first. This is a powerful technique for separating very polar compounds that are poorly retained in normal-phase chromatography.[7][13][14]
Florisil® A mild, neutral medium (magnesium silicate). Can be effective for some separations where compounds stick to silica.[11]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Peak Tailing and Poor Resolution

Q: My chromatogram shows significant peak tailing for my basic heterocyclic compound. How can I get sharper, more symmetrical peaks?

A: Peak tailing for basic compounds is primarily caused by strong interactions with acidic silanol groups on the silica surface.[1] To mitigate this, you must deactivate these active sites.

Solutions & Protocols:

  • Mobile Phase Modification:

    • Add Triethylamine (TEA): Prepare your eluent (e.g., Ethyl Acetate/Hexane) and add 1-3% TEA by volume.[8] This neutralizes the acidic sites on the silica.

    • Use an Ammoniated Solvent System: For highly polar systems, use a solution of ammonia in methanol (e.g., 2-7N NH₃ in MeOH) as the polar component of your mobile phase, typically mixed with DCM.[9]

  • Stationary Phase Deactivation (Pre-treatment):

    • This method is useful for particularly sensitive compounds.

    • Protocol:

      • Prepare your column with silica gel as usual.

      • Create a solvent system containing 1-3% triethylamine.[8][15]

      • Flush the packed column with 1-2 column volumes of this TEA-containing solvent.[15]

      • Discard the eluant. The silica is now deactivated.

      • You can now run the column with your standard solvent system (without TEA).[8]

  • Change Stationary Phase:

    • Switch to a more inert or basic stationary phase like neutral alumina or amino-propylated silica , which do not have the acidic silanol groups that cause tailing with basic compounds.[11][12]

Issue 2: Compound is Insoluble in the Eluent or Requires a Very Strong Loading Solvent

Q: My crude product is only soluble in a very polar solvent like methanol, but my chromatography requires a much less polar starting eluent. How do I load my sample without ruining the separation?

A: Loading your sample in a solvent that is significantly more polar than your mobile phase will cause poor separation, band broadening, and streaking.[16][17] The strong solvent carries the compound down the column too quickly, preventing proper equilibration with the stationary phase. The solution is to use a dry loading technique.

Solutions & Protocols:

  • Dry Loading Protocol:

    • Dissolve your crude sample completely in a suitable volatile solvent (e.g., methanol, DCM, acetone).

    • In a round-bottom flask, add an inert adsorbent. Use about 2-3 times the mass of your crude sample.[18]

      • Silica gel is a common choice.

      • Celite® (diatomaceous earth) is a more inert option if your compound is sensitive to silica.[18]

    • Mix thoroughly to create a slurry.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[18][19]

    • Carefully add this powder to the top of your packed column.

    • Gently add a protective layer of sand on top of the dry-loaded sample before slowly adding the eluent.

Issue 3: Poor Separation Between Structurally Similar Polar Heterocycles

Q: I am trying to separate two isomers of a polar heterocycle, but they co-elute. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system. This can be achieved by adjusting the mobile phase, stationary phase, or other experimental parameters.

Solutions & Protocols:

  • Run a Shallow Gradient Elution:

    • Instead of running the column with a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase over the course of the separation.[8]

    • Protocol:

      • Start with a solvent system where your compounds have a low Rf value (e.g., ~0.2 or less).[8]

      • As the column runs, incrementally increase the percentage of the more polar solvent in your eluent mixture.

      • This subtle change in polarity can often resolve compounds with very similar retention factors.[20]

  • Change the Solvent System Entirely:

    • Different solvent systems can alter the selectivity. If you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol system. The different interactions of these solvents with your compounds and the stationary phase can dramatically change the separation.[21]

  • Optimize Flow Rate and Column Dimensions:

    • Slower Flow Rate: Reducing the flow rate allows for more equilibration time between the mobile and stationary phases, which can lead to better separation.[22]

    • Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.[21][22]

  • Consider Reverse-Phase Chromatography:

    • For very polar isomers, reverse-phase chromatography can provide a completely different and often superior separation mechanism based on subtle differences in hydrophobicity rather than polarity.[14][23]

Visualized Workflows and Logic

dot { graph [ rankdir="TB", bgcolor="#FFFFFF", label="General Column Chromatography Workflow", fontcolor="#202124", fontsize=16, labelloc="t" ]; node [ shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124" ]; edge [ fontname="Arial", fontsize=10, color="#5F6368" ];

// Nodes prep [label="1. Sample & Solvent\nPreparation", fillcolor="#F1F3F4"]; pack [label="2. Column Packing\n(Slurry Method)", fillcolor="#F1F3F4"]; load [label="3. Sample Loading\n(Wet or Dry)", fillcolor="#F1F3F4"]; elute [label="4. Elution\n(Isocratic or Gradient)", fillcolor="#F1F3F4"]; collect [label="5. Fraction Collection", fillcolor="#F1F3F4"]; analyze [label="6. Fraction Analysis\n(e.g., TLC)", fillcolor="#F1F3F4"]; combine [label="7. Combine & Evaporate\nPure Fractions", fillcolor="#F1F3F4"];

// Edges prep -> pack [label="Prepare stationary\nphase slurry"]; pack -> load [label="Add protective\nsand layer"]; load -> elute [label="Begin adding\nmobile phase"]; elute -> collect [label="Collect eluate\nin tubes"]; collect -> analyze [label="Spot fractions\non TLC plate"]; analyze -> combine [label="Identify pure\nfractions"]; } Caption: Standard workflow for performing column chromatography.

dot { graph [ rankdir="TB", bgcolor="#FFFFFF", label="Troubleshooting Peak Tailing for Basic Heterocycles", fontcolor="#202124", fontsize=16, labelloc="t" ]; node [ shape="box", style="filled", fontname="Arial", fontsize=12, fontcolor="#202124" ]; edge [ fontname="Arial", fontsize=10, color="#5F6368" ];

// Nodes start [label="Peak Tailing Observed?", shape="diamond", style="filled", fillcolor="#FBBC05"]; is_basic [label="Is the compound basic\n(e.g., contains pyridine)?", shape="diamond", style="filled", fillcolor="#F1F3F4"]; add_tea [label="Solution 1:\nAdd 1-3% Triethylamine\nto the mobile phase.", shape="box", style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_ammonia [label="Solution 2:\nUse NH3/MeOH as the\npolar solvent component.", shape="box", style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_phase [label="Solution 3:\nSwitch to a basic or\nneutral stationary phase\n(e.g., Alumina).", shape="box", style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issue [label="Consider other issues:\nColumn overload, poor packing.", shape="box", style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> is_basic [label="Yes"]; start -> other_issue [label="No"]; is_basic -> add_tea [label="Yes"]; add_tea -> use_ammonia [style=dotted, arrowhead=none]; use_ammonia -> change_phase [style=dotted, arrowhead=none]; is_basic -> other_issue [label="No"]; } Caption: Decision tree for resolving peak tailing issues.

References

Technical Support Center: Synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted method is a three-component reaction, which is a type of multicomponent reaction (MCR). This approach involves the condensation of an appropriate aldehyde, malononitrile, and an ammonia source. This method is favored for its efficiency in constructing the tetrahydropyridine ring from simple precursors in a convergent manner.[1]

Q2: What are the key functional groups in this compound and how do they influence its properties?

A2: The key functional groups are a primary amino group (-NH2) at position 4 and a cyano group (-C≡N) at position 3, attached to a 1,2,5,6-tetrahydropyridine core. The amino group provides a site for derivatization through nucleophilic substitution and condensation reactions. The cyano and amino groups influence the molecule's electronic properties, solubility, and its potential as a pharmacophore in enzyme inhibition.[1]

Q3: What analytical techniques are essential for characterizing the final product?

A3: A combination of spectroscopic methods is crucial for structural confirmation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. In ¹H NMR, the protons of the tetrahydropyridine ring typically show as multiplets in the aliphatic region.[1]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and provide evidence for the elemental composition of the synthesized compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the C≡N stretch of the cyano group and the N-H stretches of the amino group.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Reaction Conditions Optimize reaction parameters such as temperature, solvent, and catalyst. Multicomponent reactions can be sensitive to these factors. Consider screening different catalysts and solvent systems to find the optimal combination for your specific substrates. Some reactions may benefit from microwave irradiation to improve yields and reduce reaction times.
Poor Quality of Reagents Ensure the purity of starting materials, especially the aldehyde and malononitrile. Impurities can interfere with the reaction and lead to side product formation. Use freshly distilled or purified reagents if necessary.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of side products or inhibit the desired reaction pathway.
Steric Hindrance If using substituted precursors, steric hindrance can be a limiting factor and may prevent the reaction from proceeding.[2][3] Consider using less sterically hindered starting materials if possible.
Decomposition of Product The product may be unstable under the reaction or work-up conditions. Analyze the reaction mixture at different time points to monitor product formation and potential decomposition. Consider milder reaction conditions or a modified work-up procedure.
Problem 2: Presence of Significant Impurities
Potential Cause Suggested Solution
Side Reactions Multicomponent reactions can sometimes lead to the formation of side products through dimerization or alternative cyclization pathways. Analyze the crude product by LC-MS or NMR to identify the impurities. Adjusting the reaction conditions (e.g., temperature, concentration, order of addition of reagents) can help to minimize side reactions.
Incomplete Reaction If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion before work-up.
Formation of colored byproducts The reaction of malononitrile can sometimes produce colored impurities. Effective purification by column chromatography is essential.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
High Polarity of the Product The amino and cyano groups make the target molecule polar, which can make purification by normal-phase column chromatography challenging.
* Column Chromatography: Use a more polar eluent system. A gradient elution from a less polar to a more polar solvent system may be necessary to achieve good separation. Consider using silica gel treated with a base like triethylamine to prevent streaking of the basic amino compound.
* Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography can be a good alternative for purifying polar compounds.
* Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Co-elution of Impurities If impurities have similar polarity to the product, separation by column chromatography can be difficult.
* Optimize Chromatography Conditions: Try different stationary phases (e.g., alumina, C18) and eluent systems to improve separation.
* Chemical Treatment: In some cases, impurities can be removed by a chemical work-up. For example, an acidic wash can remove basic impurities, or a basic wash can remove acidic impurities.

Experimental Protocols

A general procedure for a three-component synthesis is provided below. Please note that the optimal conditions may vary depending on the specific aldehyde used.

General Three-Component Synthesis of this compound Derivatives

  • To a solution of the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) is added a catalytic amount of a base (e.g., piperidine or triethylamine, ~0.1 mmol).

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.

Note: For specific aldehydes and reaction conditions, it is recommended to consult the primary literature for detailed protocols and characterization data.

Data Presentation

The following table provides a template for summarizing experimental data to optimize the synthesis.

Table 1: Optimization of Reaction Conditions

EntryAldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1
2
3
4

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine Aldehyde, Malononitrile, & Catalyst in Solvent start->reagents reaction Stir at specified Temperature reagents->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Solvent Removal monitoring->workup Reaction Complete purification Column Chromatography or Crystallization workup->purification characterization NMR, MS, IR Analysis purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low/No Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_sterics Assess Steric Hindrance start->check_sterics optimize Optimize T, Solvent, Catalyst check_conditions->optimize purify_reagents Purify/Replace Reagents check_reagents->purify_reagents modify_sm Modify Starting Materials check_sterics->modify_sm

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Reaction Monitoring of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

I. Thin-Layer Chromatography (TLC) Monitoring

Experimental Protocol: TLC

A successful TLC analysis for monitoring the formation of the polar and basic compound this compound requires careful selection of the stationary and mobile phases, as well as an appropriate visualization technique.

1. Plate Selection:

  • Stationary Phase: Silica gel 60 F254 plates are recommended as a starting point due to their versatility.[1] For highly polar or basic compounds that may streak, alumina plates can be considered.[2][3]

2. Sample Preparation:

  • Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., methanol, dichloromethane). The final concentration should be high enough to produce a visible spot, but not so high as to cause overloading.

3. Spotting:

  • Using a capillary tube, apply a small, concentrated spot of the prepared sample onto the baseline of the TLC plate.[1] Ensure the spot is small to achieve better separation.

4. Mobile Phase Selection:

  • Due to the polar nature of the target compound, a relatively polar solvent system will be required. Start with a mixture of a non-polar and a polar solvent and adjust the ratio to achieve an optimal Rf value (ideally between 0.2 and 0.8).

  • Initial Recommendation: Dichloromethane (DCM) : Methanol (MeOH) in a 9:1 ratio.

  • For highly polar spots at the baseline: Increase the polarity by increasing the proportion of methanol. If streaking occurs due to the basicity of the amine, add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide (a few drops in the mobile phase).[4]

5. Development:

  • Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

6. Visualization:

  • Non-Destructive: View the dried plate under a UV lamp (254 nm).[5] Compounds with a chromophore will appear as dark spots.

  • Destructive:

    • Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the tetrahydropyridine ring. Prepare a solution of 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL 10% NaOH in 200 mL of water. Dip the plate in the stain and gently heat.

    • Ninhydrin Stain: This is specific for primary and secondary amines.[6] Prepare a solution of 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid. Dip the plate and heat gently. The amino group of the product should yield a characteristic colored spot (usually purple or pink).[6]

TLC Data Summary
ParameterRecommended Starting Conditions
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane : Methanol (9:1 v/v) with 0.5% Triethylamine
Expected Rf (Product) ~ 0.3 - 0.5 (highly dependent on starting materials)
Visualization 1. UV (254 nm) 2. Ninhydrin stain (for amino group)

Note: Rf values are highly dependent on the specific reaction conditions, including the polarity of starting materials and byproducts.

TLC Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Spots are streaking - Sample is too concentrated.- Compound is highly polar or basic and interacting strongly with the silica gel.[4]- Dilute the sample before spotting.- Add a basic modifier to the mobile phase (e.g., 0.1-2% triethylamine or a few drops of ammonium hydroxide).[4]
Spots remain on the baseline (Low Rf) - The mobile phase is not polar enough.- Increase the proportion of the polar solvent (e.g., methanol) in the mobile phase.[7]- Consider a more polar solvent system, such as ethyl acetate:butanol:acetic acid:water (80:10:5:5).[7]
Spots are at the solvent front (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent in the mobile phase.[2]
No spots are visible - The compound is not UV-active.- The concentration of the compound is too low.- The visualization agent is not suitable.- Use a chemical stain (e.g., potassium permanganate or ninhydrin).[5]- Concentrate the sample before spotting.- Ensure the chosen stain reacts with the functional groups present in your molecule (the amino group should react with ninhydrin).[6]
Poor separation of spots - The mobile phase polarity is not optimized.- Perform a systematic trial of different solvent ratios.- Try a different solvent system with alternative selectivity (e.g., using ethyl acetate instead of dichloromethane).

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_sample Prepare Sample Solution prep_sample->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize calculate_rf Calculate Rf visualize->calculate_rf

TLC Experimental Workflow.

II. High-Performance Liquid Chromatography (HPLC) Monitoring

Experimental Protocol: HPLC

For a more quantitative analysis of the reaction progress, Reversed-Phase HPLC (RP-HPLC) is a suitable technique.

1. Column Selection:

  • Stationary Phase: A C18 column is a good starting point for the separation of polar and non-polar compounds.

2. Mobile Phase Selection:

  • The mobile phase will typically consist of an aqueous component (with a buffer) and an organic modifier.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic mobile phase will protonate the basic amine, which can improve peak shape.

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Gradient Elution: A gradient elution is recommended to ensure separation of starting materials, intermediates, and the final product which may have a wide range of polarities.

3. HPLC Parameters:

ParameterRecommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column.

HPLC Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Interaction of the basic amino group with residual silanols on the silica support.[8]- Column overload.- Lower the pH of the mobile phase by using an acidic modifier like formic acid or TFA.[8]- Use a column with high-purity silica ("Type B") or an end-capped column.[9]- Reduce the sample concentration.
Broad Peaks - Poor mass transfer (can be flow rate dependent).- Extra-column band broadening.- Reduce the flow rate.- Ensure all tubing and connections are short and have a small internal diameter.
No or Poor Retention (Peak elutes at the void volume) - The compound is too polar for the reversed-phase column under the current conditions.- Use a mobile phase with a lower organic content (start with 100% aqueous).- Consider using a more polar stationary phase (e.g., a polar-embedded or cyano column).[10]- Explore Hydrophilic Interaction Chromatography (HILIC) as an alternative.[11]
Shifting Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Replace the column if performance continues to degrade.
High Backpressure - Blockage in the system (e.g., column frit, tubing).- Sample precipitation in the mobile phase.- Reverse-flush the column (if permitted by the manufacturer).- Filter all samples and mobile phases.- Ensure the sample is fully dissolved in the mobile phase.

HPLC Troubleshooting Logic Diagram

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Retention Issue? peak_shape->retention No tailing Tailing peak_shape->tailing Yes, Tailing broad Broadening peak_shape->broad Yes, Broad pressure Pressure Issue? retention->pressure No no_retention No Retention retention->no_retention Yes, Too Little shifting_rt Shifting RT retention->shifting_rt Yes, Inconsistent high_pressure High Pressure pressure->high_pressure Yes, Too High solution_tailing Lower Mobile Phase pH Reduce Sample Concentration tailing->solution_tailing solution_broad Reduce Flow Rate Check Tubing broad->solution_broad solution_no_retention Decrease Organic Content Use Polar Column/HILIC no_retention->solution_no_retention solution_shifting_rt Ensure Equilibration Prepare Fresh Mobile Phase shifting_rt->solution_shifting_rt solution_high_pressure Flush/Replace Column Filter Samples/Mobile Phase high_pressure->solution_high_pressure

HPLC Troubleshooting Decision Tree.

III. Frequently Asked Questions (FAQs)

Q1: My product is very polar and barely moves from the baseline on a silica TLC plate, even with 20% methanol in dichloromethane. What should I do?

A1: When a compound is extremely polar, standard silica gel TLC can be challenging. You can try the following:

  • Increase Mobile Phase Polarity Further: A solvent system of ethyl acetate:butanol:acetic acid:water (80:10:5:5) is designed for highly polar compounds like amino acids and might be effective.[7]

  • Add a Basic Modifier: Since your compound is an amine, strong interactions with the acidic silica gel can hinder its movement. Adding a small amount of triethylamine or ammonium hydroxide to your mobile phase can help to reduce tailing and improve mobility.[4]

  • Consider Reversed-Phase TLC: If available, C18-functionalized TLC plates can be used with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). On a reversed-phase plate, polar compounds move faster.

Q2: I see a new spot on my TLC plate during the reaction, but I'm not sure if it's my product or an intermediate. How can I confirm?

A2: To identify the product spot, you can use a co-spotting technique. On the TLC plate, spot your starting material in one lane, the reaction mixture in a second lane, and in a third lane, spot both the starting material and the reaction mixture on top of each other. After developing the plate, the lane with the co-spot will help you distinguish the starting material from new spots. Ideally, if a pure standard of the product is available, it should also be spotted in a separate lane for comparison.

Q3: In my HPLC analysis, I am getting significant peak tailing for my product. What is the most likely cause and the first thing I should try to fix it?

A3: The most probable cause for peak tailing of a basic compound like this compound on a C18 column is the interaction between the amino group and residual acidic silanol groups on the silica stationary phase.[8] The first and simplest solution to try is to lower the pH of your mobile phase. By adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you can protonate the silanol groups and your basic analyte, which minimizes these unwanted secondary interactions and typically results in a more symmetrical peak.[8]

Q4: Can I use the same solvent system for my flash column chromatography that I developed for my TLC analysis?

A4: Yes, the solvent system developed for TLC is an excellent starting point for flash column chromatography. The Rf value on the TLC plate can be used to predict the elution behavior on a column. A general guideline is to aim for an Rf of your target compound in the range of 0.2-0.4 in the chosen TLC solvent system for good separation on a silica gel column.

Q5: My reaction is performed in a high-boiling point solvent like DMSO or DMF. How can I effectively monitor it by TLC without the solvent interfering?

A5: High-boiling point solvents can streak up the TLC plate and obscure the spots of your analytes. To overcome this, after spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes before developing it. This will help to evaporate the high-boiling solvent from the plate, allowing for a clean separation of the reaction components.

References

Technical Support Center: Synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of catalysts used in the synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the removal of organocatalysts, such as cinchona alkaloid derivatives (e.g., quinine, quinidine) or squaramides, from the polar product, this compound.

Q1: I've completed my synthesis. What is the first step I should take to remove the organocatalyst?

A1: The initial and often most effective method for removing the bulk of the catalyst is through silica gel chromatography. Due to the polar nature of your product and the typical organocatalysts used, careful selection of the solvent system is crucial. A common issue is the co-elution of the catalyst and the product.

Q2: My product and the catalyst are co-eluting during column chromatography. How can I improve the separation?

A2: Co-elution is a frequent challenge due to the similar polarities of the product and catalyst. Here are several strategies to troubleshoot this issue:

  • Solvent System Modification:

    • Increase Polarity Gradually: Start with a less polar eluent and gradually increase the polarity. This can help to better resolve the product and catalyst.

    • Introduce a Basic Additive: Since your product has a basic amino group, adding a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) can help to reduce tailing of the product on the acidic silica gel and may improve separation from the catalyst.

  • Alternative Stationary Phase:

    • Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity compared to silica gel.

  • Acid-Base Extraction:

    • If chromatography fails to provide adequate separation, an acid-base extraction is a highly effective alternative. This technique exploits the different acid-base properties of your product and the catalyst.

Q3: How does an acid-base extraction work for this specific separation?

A3: Cinchona alkaloid-based catalysts are basic. Your product, this compound, is also basic due to the amino group. However, their basicities (pKa values of their conjugate acids) might be different enough to allow for selective extraction. A more reliable approach is to utilize the acidic nature of some squaramide catalysts or to perform a careful pH-controlled extraction.

For a basic catalyst, you can dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute acidic solution (e.g., 1 M HCl). This will protonate both your product and the catalyst, pulling them into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to a specific pH that selectively precipitates your product while keeping the catalyst in solution (or vice-versa), depending on their respective pKa values. This requires careful optimization.

Q4: I'm seeing streaks and tailing of my product spot on the TLC plate. What could be the cause and how can I fix it?

A4: Tailing is common for polar and basic compounds like yours on silica gel. This is often due to strong interactions between the amino group of your product and the acidic silanol groups on the silica surface.

  • Solution: As mentioned in A2, adding a small amount of a volatile base like triethylamine to your TLC developing solvent and your column's mobile phase can significantly reduce tailing and improve the peak shape.

Q5: How can I confirm that the catalyst has been successfully removed?

A5: Several analytical techniques can be used to quantify the residual catalyst:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. You will need to develop a method that can separate your product from the catalyst and then create a calibration curve for the catalyst to quantify its concentration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the catalyst if its characteristic peaks do not overlap with your product's signals. By integrating a unique catalyst peak against a product peak, you can estimate the level of impurity.

  • Mass Spectrometry (MS): LC-MS can be used to detect trace amounts of the catalyst.

Quantitative Data on Catalyst Removal

The following table provides a comparative summary of different catalyst removal techniques. The efficiency of each method can vary based on the specific catalyst used and the experimental conditions.

Removal Method Typical Catalyst Loading Estimated Removal Efficiency Advantages Disadvantages
Silica Gel Chromatography 1-10 mol%90-98%Widely applicable, can remove other impurities.Can be time-consuming, potential for product loss on the column, co-elution issues.
Acid-Base Extraction 1-10 mol%>99%Highly efficient for catalysts with different acid-base properties, scalable.Requires careful pH control, may not be suitable for all catalysts, can be labor-intensive.
Activated Carbon Treatment 1-10 mol%85-95%Good for removing colored impurities and some catalysts.Can be non-selective, potential for product adsorption.
Silica Plug Filtration 1-10 mol%80-90%Quick for removing the bulk of the catalyst.Less efficient for complete removal compared to a full column.

Experimental Protocols

Protocol 1: Catalyst Removal by Silica Gel Chromatography

This protocol is a general guideline for removing an organocatalyst from this compound.

  • Preparation of the Crude Sample:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol).

  • Column Preparation:

    • Choose an appropriately sized glass column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Equilibrate the column with the starting mobile phase.

  • Loading the Sample:

    • Adsorb the dissolved crude sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin eluting with a mobile phase of low polarity (e.g., 100% ethyl acetate).

    • Gradually increase the polarity of the mobile phase by adding methanol (e.g., from 0% to 10% methanol in ethyl acetate). Add 0.5% triethylamine to the mobile phase to prevent tailing.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Catalyst Removal by Acid-Base Extraction

This protocol is designed for the removal of a basic organocatalyst like a cinchona alkaloid.

  • Dissolution:

    • Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl) and shake vigorously.

    • Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid two more times. Combine all aqueous extracts.

  • Basification and Product Extraction:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the desired pH for product precipitation is reached (this needs to be determined empirically, but start by aiming for a pH of 8-9).

    • Extract the now basic aqueous solution with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Drying and Concentration:

    • Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude Reaction Mixture chromatography Silica Gel Chromatography start->chromatography extraction Acid-Base Extraction start->extraction hplc HPLC Analysis chromatography->hplc nmr NMR Analysis chromatography->nmr extraction->hplc extraction->nmr pure_product Pure Product hplc->pure_product nmr->pure_product

Caption: Experimental workflow for the purification and analysis of the target compound.

troubleshooting_logic issue Catalyst Removal Issue co_elution Co-elution in Chromatography issue->co_elution tailing Product Tailing on TLC/Column issue->tailing incomplete_removal Incomplete Catalyst Removal issue->incomplete_removal solution1 Modify Solvent System (Gradient/Base Additive) co_elution->solution1 solution2 Switch to Acid-Base Extraction co_elution->solution2 solution5 Use Alternative Stationary Phase (e.g., Alumina) co_elution->solution5 solution3 Add Triethylamine to Mobile Phase tailing->solution3 incomplete_removal->solution2 solution4 Perform Further Purification (e.g., Recrystallization) incomplete_removal->solution4

Caption: Troubleshooting decision tree for common catalyst removal issues.

Validation & Comparative

A Comparative Analysis of Acetylcholinesterase Inhibitors: Profiling 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for novel and effective acetylcholinesterase (AChE) inhibitors is a critical endeavor in the management of neurodegenerative diseases such as Alzheimer's disease. This guide provides a comparative overview of derivatives based on the 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine scaffold against well-established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. The comparison is supported by available experimental data on their inhibitory activities.

The this compound core structure has been identified as a promising pharmacophore for the design of new enzyme inhibitors. Analogs of this compound have been explored as potential inhibitors of acetylcholinesterase (AChE), the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Research into tacrine analogues, including a series of 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines, has demonstrated competitive and, in some cases, non-competitive inhibition of AChE.

Quantitative Comparison of Inhibitory Potency

To provide a clear benchmark for the performance of any new AChE inhibitor, the following table summarizes the 50% inhibitory concentration (IC50) values for established drugs against human acetylcholinesterase (hAChE). It is important to note that direct IC50 values for the parent this compound are not available in the literature, as its derivatives are the primary focus of research.

CompoundhAChE IC50 (nM)Selectivity for AChE over BuChE
Donepezil 6.7 - 12.5High
Rivastigmine 4.3 - 425Low (inhibits both)
Galantamine 445 - 1,280Moderate
Tacrine 7.7 - 31Low (inhibits both)
Derivatives of this compound Data not consistently available in public literature. One of the most potent reported derivatives is approximately three-fold less active than tacrine.Varies depending on the specific derivative. Some have shown selectivity for AChE.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This enhancement of cholinergic transmission is a key therapeutic strategy for symptomatic relief in Alzheimer's disease. The general mechanism is depicted in the following signaling pathway diagram.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation AChE_Inhibitor AChE Inhibitor (e.g., this compound derivative) AChE_Inhibitor->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols: The Ellman's Assay

The inhibitory activity of these compounds is typically determined using the Ellman's method, a rapid and sensitive colorimetric assay for measuring AChE activity.

Principle

The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Materials
  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (AChE inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCh in phosphate buffer.

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution (or vehicle for control)

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.

    • Immediately after adding the enzyme, add the ATCh substrate solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Ellman_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCh, Inhibitors) Plate_Setup Set up 96-well plate (Controls, Test Concentrations) Reagents->Plate_Setup Preincubation Add Buffer, DTNB, Inhibitor Pre-incubate Plate_Setup->Preincubation Enzyme_Addition Add AChE Enzyme Preincubation->Enzyme_Addition Substrate_Addition Add ATCh Substrate Enzyme_Addition->Substrate_Addition Spectrophotometry Measure Absorbance at 412 nm (Kinetic Read) Substrate_Addition->Spectrophotometry Data_Analysis Calculate % Inhibition Determine IC50 Spectrophotometry->Data_Analysis

Experimental workflow for the Ellman's assay.

Concluding Remarks

While derivatives of this compound show promise as a scaffold for novel AChE inhibitors, further research is required to provide a comprehensive quantitative comparison with established drugs like Donepezil, Rivastigmine, and Galantamine. The existing qualitative data suggests that this chemical family holds potential for the development of new therapeutic agents. Future studies should focus on synthesizing a broader range of derivatives and systematically evaluating their IC50 values, selectivity profiles, and kinetic properties to fully elucidate their therapeutic viability.

Comparative Analysis of Synthesis Methods for 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of synthetic strategies for 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine reveals that multicomponent reactions (MCRs) represent the most prevalent and efficient approach. These one-pot syntheses offer significant advantages in terms of operational simplicity, atom economy, and the ability to generate molecular diversity. This guide provides a comparative analysis of various MCR methodologies, including catalyst-free, catalyzed, and microwave-assisted approaches, supported by experimental data and detailed protocols.

The core structure of this compound is a key pharmacophore found in a variety of biologically active compounds. Consequently, the development of efficient and sustainable synthetic routes to this scaffold is of significant interest to researchers in medicinal chemistry and drug development. The most widely adopted synthetic route involves a three-component reaction between an aldehyde, malononitrile, and an amine or ammonia source.[1] This reaction typically proceeds through a tandem sequence of a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the final tetrahydropyridine ring.[1]

Comparison of Synthesis Methods

The following table summarizes quantitative data for different methods employed in the synthesis of this compound and its derivatives. The data highlights the impact of catalysts, reaction conditions, and energy sources on reaction time and product yield.

MethodCatalyst/PromoterSolventTemperature (°C)TimeYield (%)PurityReference Compound
Conventional Heating Triethylamine (Et₃N)EthanolRoom Temp.12 h62%N/A(E)-Ethyl 2-(6-amino-5-cyano-4-(4-fluorophenyl)-3-methyl-1-phenyl-3,4-dihydropyridin-2(1H)-ylidene)acetate
Microwave Irradiation None (Solvent-free)NoneN/A7-9 min72-86%N/A2-Amino-3-cyanopyridine derivatives
Organocatalysis SquaramideDichloromethane-251.5-4 daysup to 91%N/ASubstituted tetrahydropyridines
Nanocatalysis ZnO NanoparticlesEthanol/Water502-3 hHighN/ATetrahydropyridine derivatives
Catalyst-Free Water/EthanolWater/EthanolRoom Temp.2-4 hup to 95%High2-Amino-3-cyano-4H-pyran derivatives

Note: The yields and reaction conditions are reported for derivatives of this compound as specific data for the parent compound is limited in the reviewed literature. Purity is often confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis, though specific quantitative values are not always provided.

Experimental Protocols

General Procedure for Multicomponent Synthesis of Tetrahydropyridine Derivatives (Conventional Heating)

This protocol is a generalized procedure based on similar multicomponent reactions for producing substituted di- and tetrahydropyridines.

  • To a round-bottom flask, add the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (3 ml) under an argon atmosphere.

  • Add triethylamine (1.2 mmol) and stir the mixture for 10 minutes at room temperature.

  • In a separate flask, prepare a solution of the amine (1.2 mmol) and an appropriate active methylene compound (e.g., an allenoate, 1.2 mmol) in ethanol (3 ml).

  • Add the amine solution to the reaction mixture and stir for 12 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired product.

General Procedure for Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-3-cyanopyridine Derivatives

This method highlights the efficiency of microwave irradiation in accelerating the reaction.

  • In a dry flask suitable for microwave synthesis, charge the aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the mixture for 7-9 minutes.

  • After the reaction is complete, wash the reaction mixture with ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[2]

Reaction Mechanism and Workflow

The synthesis of this compound via a multicomponent reaction follows a well-established domino reaction sequence. The process is initiated by a Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Amine Amine Source Michael_Addition Michael Addition Amine->Michael_Addition Knoevenagel->Michael_Addition Forms α,β-unsaturated nitrile Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Forms acyclic intermediate Product 4-Amino-3-cyano- 1,2,5,6-tetrahydropyridine Cyclization->Product

Caption: Workflow for the multicomponent synthesis of this compound.

The reaction mechanism involves the initial formation of an α,β-unsaturated nitrile through the Knoevenagel condensation of an aldehyde and malononitrile. This is followed by a Michael addition of the amine to the electron-deficient double bond. The resulting intermediate then undergoes an intramolecular cyclization to form the tetrahydropyridine ring.

Reaction_Mechanism Reactants Aldehyde + Malononitrile Knoevenagel_Product α,β-Unsaturated Nitrile Reactants->Knoevenagel_Product Knoevenagel Condensation Michael_Adduct Acyclic Intermediate Knoevenagel_Product->Michael_Adduct + Amine (Michael Addition) Final_Product Tetrahydropyridine Ring Michael_Adduct->Final_Product Intramolecular Cyclization

References

In Vitro vs. In Vivo Efficacy of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the biological activity of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine analogs reveals promising potential in vitro, particularly as inhibitors of monoamine oxidase (MAO) and as cytotoxic agents against various cancer cell lines. However, a significant gap exists in the currently available public domain literature regarding the in vivo efficacy of this specific class of compounds. This guide provides a comprehensive overview of the existing in vitro data, outlines the standard experimental protocols for assessing such compounds, and visualizes the key signaling pathways involved. While direct in vivo comparisons are not yet possible due to a lack of specific data, this guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of these heterocyclic compounds.

In Vitro Efficacy of Tetrahydropyridine and Cyanopyridine Analogs

The following table summarizes the in vitro biological activities of various analogs related to this compound. The data is categorized by the biological target, showcasing the inhibitory concentrations (IC50) and inhibition constants (Ki) where available.

Compound ClassTargetCompound/AnalogIC50 / KiCell Line / Enzyme SourceReference
Tetrahydropyridine Derivatives MAO-ACompound 4l IC50: 0.40 ± 0.05 µMRecombinant hMAO-A
MAO-BCompound 4n IC50: 1.01 ± 0.03 µMRecombinant hMAO-B
Cyanopyridine Derivatives VEGFR-2 / HER-2Compound 5a IC50: 1.77 µM (MCF-7), 2.71 µM (HepG2)MCF-7, HepG2[1]
VEGFR-2 / HER-2Compound 5e IC50: 1.39 µM (MCF-7)MCF-7[1]
VEGFR-2 / HER-2Compound 6b IC50: 2.68 µM (HepG2)HepG2[1]
Carbonic Anhydrase I (hCA I)Compound 7d Ki: 2.84 µMHuman Carbonic Anhydrase I[2]
Carbonic Anhydrase II (hCA II)Compound 7b Ki: 2.56 µMHuman Carbonic Anhydrase II[2]
Pyridine-Urea Derivatives VEGFR-2Compound 8e IC50: 3.93 ± 0.73 µMRecombinant VEGFR-2[3]
VEGFR-2Compound 8b IC50: 5.0 ± 1.91 µMRecombinant VEGFR-2[3]
Breast CancerCompound 8e IC50: 0.22 µM (48h), 0.11 µM (72h)MCF-7[3]
Breast CancerCompound 8n IC50: 1.88 µM (48h), 0.80 µM (72h)MCF-7[3]

In Vivo Studies of Related Heterocyclic Compounds

Compound ClassIn Vivo ModelObserved EffectsReference
Pyridine Derivatives Human colon cancer HCT116 xenograft in miceA pyridine derivative (LHT-13-19) demonstrated an antitumor effect, increasing the tumor size doubling time and animal survival rate, while decreasing metastasis.[4]
Dihydropyridine Derivatives Rat ischemic brain injury modelA dihydropyridine derivative (CV-159) showed significant protection against delayed neuronal death and reduced brain infarct size.[5]
Andrographolide Analogue (containing a tetrahydropyran ring) MPTP-induced Parkinson's disease mouse modelAn andrographolide analogue (AL-1) rescued the loss of tyrosine hydroxylase-positive neurons and improved behavioral impairment.[6]

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

  • Enzyme and Compound Preparation : Recombinant human MAO-A and MAO-B enzymes are used. Test compounds are dissolved in DMSO to create stock solutions.

  • Assay Procedure :

    • The assay is typically performed in a 96-well plate format.

    • Test compounds at various concentrations are pre-incubated with the MAO-A or MAO-B enzyme in a buffer solution for a specified time (e.g., 10 minutes) at 37°C.[7]

    • The enzymatic reaction is initiated by adding a substrate, such as kynuramine.[7]

    • The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 37°C.[7]

  • Detection :

    • The reaction is terminated by adding a stop solution (e.g., 2N NaOH).[7]

    • The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is measured using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 380 nm emission for 4-hydroxyquinoline).[7]

  • Data Analysis : The percentage of inhibition is calculated by comparing the fluorescence of the test wells to control wells (enzyme and substrate without inhibitor). IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Culture : Cancer cell lines are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Seeding : Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to attach.[8]

  • Compound Treatment : Test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the vehicle only. The plates are then incubated for a specific duration (e.g., 48 or 72 hours).[8]

  • MTT Addition : After the incubation period, the media is removed, and fresh media containing MTT is added to each well. The plates are incubated for a few hours (e.g., 4 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8]

  • Formazan Solubilization : The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control wells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

General In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of compounds in a mouse xenograft model.

  • Cell Preparation : Human cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

  • Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation : A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment : Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered through a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation : Tumor growth is monitored throughout the treatment period. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Animal body weight and general health are also monitored as indicators of toxicity.

  • Data Analysis : At the end of the study, tumors may be excised and weighed. The percentage of tumor growth inhibition is calculated.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context, the following diagrams illustrate key signaling pathways and a typical drug discovery workflow.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) VMAT2 VMAT2 Monoamine_Neurotransmitter->VMAT2 Uptake MAO Monoamine Oxidase (MAO-A/B) Monoamine_Neurotransmitter->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Further Metabolism Further Metabolism Aldehyde->Further Metabolism Oxidative Stress Oxidative Stress H2O2->Oxidative Stress Tetrahydropyridine_Analog 4-Amino-3-cyano- 1,2,5,6-tetrahydropyridine Analog Tetrahydropyridine_Analog->MAO Inhibition Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak via Bid Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrate_Cleavage Cleavage of Cellular Substrates Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Drug_Discovery_Workflow Start Compound Synthesis (4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Analogs) In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development (Toxicology, Pharmacokinetics) In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

References

The 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-cyano-1,2,5,6-tetrahydropyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of various enzyme inhibitors. Its inherent structural features, including hydrogen bond donors and acceptors, and a partially saturated ring system, provide a versatile platform for designing targeted therapeutics. This guide offers a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a focus on their potential as kinase inhibitors, particularly in the context of inflammatory diseases.

Comparative Analysis of Biological Activity

Table 1: Inferred Structure-Activity Relationships of 4-Amino-3-cyano-tetrahydropyridine Analogs as Kinase Inhibitors

R1 (N1-substituent)R2 (Aryl substituent at C6)Key ObservationsInferred Impact on Activity
Small alkyl (e.g., Methyl)PhenylBaseline activityModerate
Bulky alkyl/arylPhenylPotential for steric hindrance at the active site.Generally decreased activity
HydrogenSubstituted Phenyl (e.g., 4-fluorophenyl)N1-unsubstituted compounds often serve as key intermediates for further derivatization.Variable, depends on R2
Small alkyl (e.g., Methyl)Electron-donating group (e.g., 4-methoxyphenyl)May enhance binding through favorable electronic interactions.Potentially increased activity
Small alkyl (e.g., Methyl)Electron-withdrawing group (e.g., 4-chlorophenyl)Can influence pKa and hydrogen bonding capabilities.Variable, target-dependent

Note: This table is a qualitative summary based on general principles observed in related compound series, as a specific quantitative dataset for the this compound scaffold against a single target is not available in the cited literature.

The synthesis of these compounds often involves a multi-component reaction, highlighting the efficiency of generating diverse libraries for screening.[1]

Experimental Protocols

To assess the efficacy of novel this compound derivatives as kinase inhibitors, a standardized experimental workflow is essential. Below is a representative protocol for an in vitro p38 MAP kinase assay and a cell-based assay for cytokine release.

In Vitro p38 MAP Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38 MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Myelin Basic Protein, MBP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Radiolabeled [γ-³²P]ATP or fluorescent-labeled ATP analog

  • Phosphocellulose paper or appropriate capture membrane

  • Scintillation counter or fluorescence reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate peptide, and recombinant p38α kinase.

  • Add the test compounds at various concentrations to the reaction mixture. A DMSO control is run in parallel.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Human Whole Blood

This cell-based assay evaluates the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α in a more physiologically relevant setting.

Materials:

  • Freshly drawn human whole blood

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • RPMI 1640 medium

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Dilute the fresh human whole blood with RPMI 1640 medium.

  • Pre-incubate the diluted blood with various concentrations of the test compounds for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells with LPS (e.g., 100 ng/mL final concentration). A vehicle control (no LPS) and a positive control (LPS with DMSO) are included.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plates to pellet the blood cells.

  • Collect the supernatant (plasma).

  • Measure the concentration of TNF-α in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The p38 MAP kinase signaling pathway is a key target for anti-inflammatory drug discovery. Downstream effects of p38 activation include the production of pro-inflammatory cytokines such as TNF-α and IL-6.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cytokine Outcome LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors mRNA_Stabilization mRNA Stabilization MK2->mRNA_Stabilization Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) mRNA_Stabilization->Cytokine_Production Gene_Expression->Cytokine_Production Inhibitor 4-Amino-3-cyano- 1,2,5,6-tetrahydro- pyridine Derivative Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Intervention.

The diagram above illustrates the activation of the p38 MAP kinase pathway by LPS, leading to the production of pro-inflammatory cytokines. The this compound derivatives are designed to inhibit p38 MAP kinase, thereby blocking this inflammatory cascade.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 4-Amino-3-cyano- 1,2,5,6-tetrahydropyridine Derivatives Primary_Assay In Vitro p38 Kinase Assay Synthesis->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Cell_Based_Assay Cell-Based Cytokine Release Assay IC50_Determination->Cell_Based_Assay Cell_IC50 Cellular IC50 Determination Cell_Based_Assay->Cell_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_IC50->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

This workflow outlines the process from the synthesis of a compound library to the analysis of their structure-activity relationships, a critical cycle in the drug discovery process.

References

Benchmarking 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Against Known Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine and its derivatives against established therapeutic agents. The analysis is based on available experimental data for structural analogs in key therapeutic areas: neurodegenerative disease (acetylcholinesterase inhibition), oncology (cytotoxicity), and infectious disease (topoisomerase II inhibition).

Executive Summary

While direct experimental data for this compound is limited, its structural motif is a recurring feature in compounds exhibiting significant biological activity. This guide synthesizes the available data on its close analogs and benchmarks them against well-known drugs to highlight the potential of this chemical scaffold in drug discovery and development. The comparisons are presented across three potential therapeutic applications, supported by quantitative data and detailed experimental protocols.

Acetylcholinesterase Inhibition: A Potential for Neurodegenerative Disease

Analogs of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme pivotal in the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.

Comparative Data: Acetylcholinesterase Inhibition
CompoundTargetIC50 Value
Donepezil Acetylcholinesterase37 ng/mL (in monkey plasma)[1], 53.6 ng/mL (in human plasma)[2]
Galantamine Acetylcholinesterase1.27 µM[3]
Data for this compound analogs is not readily available in public literature, indicating a research gap and opportunity.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase by quantifying the amount of thiocholine produced when acetylcholine is hydrolyzed.

  • Preparation of Reagents: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of the test compound, acetylcholinesterase solution (1 U/mL), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the acetylcholinesterase solution to each well.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Color Development: Add DTNB to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding ATCI.

  • Measurement: Shake the plate for 1 minute and then stop the reaction by adding a 5% SDS solution. Measure the absorbance at 412 nm. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.[4][5]

Signaling Pathway: Cholinergic Neurotransmission

The following diagram illustrates the key steps in cholinergic signaling, the target of acetylcholinesterase inhibitors.

Cholinergic_Signaling Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Postsynaptic Postsynaptic Neuron ACh_Receptor->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Choline_Uptake Choline Transporter Choline_Acetate->Choline_Uptake Choline Choline_Uptake->Presynaptic Reuptake for ACh synthesis Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibition

Cholinergic signaling at the synapse.

Anticancer Potential: Cytotoxicity Against Cancer Cell Lines

Derivatives of this compound, specifically 2-amino-3-cyanopyridine derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that this chemical scaffold could be a promising starting point for the development of novel anticancer agents.

Comparative Data: In Vitro Cytotoxicity (IC50 Values)
CompoundCell Line (Lung Cancer)IC50 Value
2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile A54910 nM[6]
(+)-nopinone-based 2-amino-3-cyanopyridine (compound 4f) A54923.78 µM[7][8]
3-cyano-2(1H)-pyridone derivative (compound 8a) A5490.83 µg/mL[9]
Doxorubicin A549~0.07 mM[8]
Etoposide A5493.49 µM (72h incubation)[10], 23.94 µM (48h incubation)[11], 139.54 µM[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][12]

Signaling Pathway: Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagrams illustrate the intrinsic and extrinsic apoptosis pathways.

Intrinsic_Apoptosis DNA_Damage DNA Damage (e.g., by Chemotherapy) p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic apoptosis pathway.

Extrinsic_Apoptosis Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binding DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Caspase8->Bid Cleavage Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Intrinsic Pathway Amplification

The extrinsic apoptosis pathway.

Topoisomerase II Inhibition: A Potential for Infectious and Neoplastic Diseases

DNA topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. It is a validated target for both anticancer and antibacterial drugs. The structural features of this compound and its analogs suggest potential interaction with this enzyme.

Comparative Data: Topoisomerase II Inhibition
CompoundTargetIC50 Value
Etoposide Human Topoisomerase IIInduces DNA cleavage
Novobiocin Bacterial DNA Gyrase (a type II topoisomerase)6-160 nM (E. coli gyrase)
Diethylcarbamazine (DEC) Filarial parasites (mechanism is primarily immunomodulatory, not direct topoisomerase II inhibition)[9]Not applicable
Data for this compound analogs as direct topoisomerase II inhibitors is an area for further investigation.
Experimental Protocol: DNA Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated DNA), a process that can be inhibited by test compounds.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, and catenated kinetoplast DNA (kDNA) as the substrate.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes.

  • Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis. Decatenated DNA will migrate as open circular or linear forms, while catenated DNA will remain at the origin.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.[1][2]

Mechanism of Action: Topoisomerase II Inhibition

The following diagram illustrates the mechanism of action of DNA topoisomerase II and how inhibitors like etoposide interfere with this process.

Topoisomerase_II_Mechanism Start Supercoiled DNA TopoII_Binding Topoisomerase II Binds to G-segment Start->TopoII_Binding T_Segment_Capture T-segment DNA Captured TopoII_Binding->T_Segment_Capture G_Segment_Cleavage ATP-dependent G-segment Cleavage T_Segment_Capture->G_Segment_Cleavage T_Segment_Passage T-segment Passes Through Break G_Segment_Cleavage->T_Segment_Passage G_Segment_Religation G-segment Religation T_Segment_Passage->G_Segment_Religation End Relaxed DNA G_Segment_Religation->End Etoposide Etoposide Etoposide->G_Segment_Cleavage Stabilizes Cleavage Complex, Prevents Religation

References

Cross-Reactivity of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Analogs: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural motif of 4-amino-3-cyano-1,2,5,6-tetrahydropyridine is a key pharmacophore found in a variety of molecules designed to inhibit specific enzymes. While comprehensive cross-reactivity data for this exact compound is limited in publicly available research, a substantial body of evidence exists for its structural analogs. This guide provides a comparative analysis of the inhibitory activities of these related compounds against several key enzyme families, offering insights into their potential for polypharmacology and off-target effects.

The following sections detail the inhibitory profiles of aminopyridine, aminopyrimidine, and other heterocyclic analogs against acetylcholinesterase (AChE), carbonic anhydrases (CAs), DNA topoisomerase II, and cytochrome P450 isoform CYP51.

Comparative Enzyme Inhibition Profile

Quantitative data on the inhibition of various enzymes by analogs of this compound are summarized below. It is important to note that these data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Compound ClassTarget EnzymeTest SystemInhibition Metric (Ki / IC50)Reference Compound
Aminopyrimidines Acetylcholinesterase (AChE)Electrophorus electricusKi: 0.099 - 0.241 µMTacrine
Butyrylcholinesterase (BChE)Equine SerumKi: 1.324 - 3.418 µMTacrine
Carbonic Anhydrase I (hCA I)HumanKi: 0.201 - 0.884 µMAcetazolamide
Carbonic Anhydrase II (hCA II)HumanKi: 1.867 - 3.913 µMAcetazolamide
Tetrahydropyridines Monoamine Oxidase A (MAO-A)IC50 in µM rangeClorgyline
Monoamine Oxidase B (MAO-B)IC50 in µM rangeDeprenyl
Aminocyanopyrimidines DNA Topoisomerase IISetaria CerviStrong inhibition at 5 & 40 µg/mLNovobiocin, Nalidixic acid

Signaling Pathways and Experimental Workflows

To visualize the biological context of these enzymes and the methods used to assess inhibition, the following diagrams are provided.

Cholinergic_Signaling Cholinergic Signaling Pathway cluster_pre cluster_post Presynaptic_Neuron Presynaptic Neuron Acetyl_CoA Acetyl-CoA + Choline ACh_Synthesis Choline Acetyltransferase (ChAT) Acetyl_CoA->ACh_Synthesis ACh Acetylcholine (ACh) ACh_Synthesis->ACh ACh_Vesicle Vesicular ACh Transporter Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release nAChR_mAChR Nicotinic & Muscarinic Receptors (nAChR/mAChR) Synaptic_Cleft->nAChR_mAChR Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Degradation ACh->ACh_Vesicle Release Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Uptake Choline Transporter Choline_Acetate->Choline_Uptake Reuptake Choline_Uptake->Presynaptic_Neuron Reuptake

Caption: Role of Acetylcholinesterase in Cholinergic Synapse.

DNA_Replication_TopoII Role of Topoisomerase II in DNA Replication Replication_Fork Replication Fork Leading_Strand Leading Strand Synthesis Replication_Fork->Leading_Strand Lagging_Strand Lagging Strand Synthesis Replication_Fork->Lagging_Strand Supercoiling Positive Supercoiling Ahead of Fork Replication_Fork->Supercoiling Parental_DNA Parental DNA Parental_DNA->Replication_Fork Separated_Chromosomes Separated Daughter Chromosomes TopoII DNA Topoisomerase II Supercoiling->TopoII Resolves Relaxed_DNA Relaxed DNA TopoII->Relaxed_DNA Relaxed_DNA->Replication_Fork Allows progression

Caption: Topoisomerase II resolves DNA supercoiling during replication.

Carbonic_Anhydrase_Physiology Physiological Role of Carbonic Anhydrase CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H2CO3 (Carbonic Acid) CA->H2CO3 HCO3_H HCO3- (Bicarbonate) + H+ H2CO3->HCO3_H Spontaneous pH_Regulation pH Regulation & Buffering HCO3_H->pH_Regulation CO2_Transport CO2 Transport in Blood HCO3_H->CO2_Transport Ion_Secretion Electrolyte & Fluid Secretion HCO3_H->Ion_Secretion

Caption: Carbonic anhydrase catalyzes a key reaction for pH homeostasis.

Sterol_Biosynthesis_CYP51 Sterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates Sterol Intermediates CYP51->Intermediates Cholesterol Cholesterol / Ergosterol Intermediates->Cholesterol Cell_Membrane Cell Membrane Component Cholesterol->Cell_Membrane

Caption: CYP51 is a crucial enzyme in the sterol biosynthesis pathway.

Detailed Experimental Methodologies

The following are summaries of common experimental protocols used to assess the inhibitory activity of compounds against the target enzymes.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: The assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer, pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and a solution of the test compound at various concentrations.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a pre-determined time at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

Principle: The inhibition of CA is typically measured by its esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.4), p-NPA substrate solution, and a solution of the test compound at various concentrations.

  • Reaction Mixture: In a 96-well plate, add the assay buffer and the test compound solution.

  • Enzyme Addition: Add the CA enzyme (e.g., hCA I or hCA II) solution to each well.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Start the reaction by adding the p-NPA substrate solution.

  • Measurement: Measure the absorbance at 400 nm at regular intervals.

  • Data Analysis: The rate of p-nitrophenol formation is determined from the linear portion of the absorbance versus time curve. The inhibitory effect is expressed as the percentage of inhibition, and IC50 or Ki values are calculated.

DNA Topoisomerase II Relaxation Assay

Principle: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation activity of the enzyme is reduced or abolished. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Protocol Outline:

  • Reaction Setup: Prepare a reaction mixture containing assay buffer (including ATP and MgCl2), supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human DNA topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein-denaturing agent (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is determined by the decrease in the amount of relaxed DNA and the corresponding increase in the amount of supercoiled DNA.

CYP51 Inhibition Assay (Lanosterol Demethylation)

Principle: This assay measures the activity of CYP51 by monitoring the conversion of its substrate, lanosterol, to its product. The analysis is often performed using high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Protocol Outline:

  • Microsomal Preparation: Use human liver microsomes or recombinant human CYP51 expressed in a suitable system as the enzyme source.

  • Reaction Mixture: Prepare an incubation mixture containing buffer, the enzyme source, an NADPH-generating system (or NADPH), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate, lanosterol.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

  • Analysis: Centrifuge to remove precipitated proteins. Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining substrate and the formed product.

  • Data Analysis: Calculate the rate of product formation and determine the inhibitory effect of the compound. Calculate IC50 values from the concentration-response curve.

Conclusion

The available data strongly suggest that structural analogs of "this compound" exhibit cross-reactivity with a range of enzymes, including acetylcholinesterase, carbonic anhydrases, DNA topoisomerase II, and CYP51. This polypharmacology can have significant implications for drug development, presenting both opportunities for multi-target therapies and challenges related to off-target side effects. Researchers and drug developers should be aware of these potential interactions and consider comprehensive in vitro screening against a panel of relevant enzymes when working with compounds containing this structural motif. Further studies on the direct cross-reactivity of "this compound" are warranted to fully elucidate its pharmacological profile.

Comparing the cost-effectiveness of different synthetic routes to "4-Amino-3-cyano-1,2,5,6-tetrahydropyridine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, a valuable heterocyclic building block in medicinal chemistry. The focus is on cost-effectiveness, considering factors such as starting material costs, reaction efficiency, and purification methods. This document aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs, balancing economic considerations with laboratory efficiency.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is present in molecules designed to target a range of therapeutic areas. The efficient and economical synthesis of this intermediate is therefore of significant interest to the drug discovery and development community. The most common and direct approach to this tetrahydropyridine skeleton is a three-component reaction, a type of multicomponent reaction (MCR), which is favored for its atom economy and procedural simplicity.[1] This guide will compare two primary variations of this three-component synthesis: a conventional heating method and a microwave-assisted approach.

Comparison of Synthetic Routes

The primary synthetic routes to this compound involve the one-pot condensation of an aldehyde (such as formaldehyde), an active methylene compound (malononitrile), and an amine source (like ammonia or an ammonium salt).[1] Variations in catalysts, solvents, and energy sources can significantly impact the overall cost-effectiveness of the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the comparison of two prominent synthetic routes.

Table 1: Comparison of Reaction Parameters

ParameterRoute 1: Conventional HeatingRoute 2: Microwave-Assisted Synthesis
Reaction Time 12 - 24 hours7 - 15 minutes[2][3]
Typical Yield 60 - 75%72 - 86%[2][3]
Energy Source Heating mantle/oil bathMicrowave reactor
Solvent Ethanol or MethanolEthanol or solvent-free[2]
Catalyst Basic catalyst (e.g., piperidine, triethylamine)Ammonium acetate[2]

Table 2: Estimated Cost-Effectiveness Analysis (per mole of product)

Cost FactorRoute 1: Conventional HeatingRoute 2: Microwave-Assisted SynthesisNotes
Starting Materials ~$50 - $70~$50 - $70Based on estimated bulk prices of formaldehyde, malononitrile, and ammonium acetate.
Catalyst ~$5 - $10~$2 - $5Ammonium acetate is generally less expensive than organic bases.
Solvent ~$10 - $20~$5 - $10 (or $0 for solvent-free)Microwave synthesis often uses less solvent or can be performed neat.[2]
Energy ModerateLowSignificant reduction in reaction time leads to lower energy consumption.
Labor HighLowShorter reaction and work-up times reduce labor costs.
Purification ~$30 - $50 (Column Chromatography)~$10 - $20 (Recrystallization)Higher yields and cleaner reactions in microwave synthesis often allow for simpler purification.[2][3]
Estimated Total Cost ~$105 - $170 ~$67 - $105 Excludes equipment depreciation and labor costs.

Disclaimer: The cost estimates are for illustrative purposes and can vary based on supplier, scale, and location.

Experimental Protocols

Route 1: Conventional Heating - General Procedure

This protocol is based on established methods for the synthesis of similar dihydropyridine derivatives.[4]

  • To a solution of an aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask, add a basic catalyst such as triethylamine (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of an amine source, such as ammonium acetate (1.5 mmol), in ethanol (5 mL).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Route 2: Microwave-Assisted Synthesis - General Procedure

This protocol is adapted from procedures for the rapid synthesis of 2-amino-3-cyanopyridine derivatives.[2][3]

  • In a microwave-safe vessel, combine the aldehyde (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • If a solvent is used, add a minimal amount of ethanol (e.g., 2 mL). For a solvent-free reaction, mix the reagents thoroughly.

  • Place the vessel in a microwave reactor and irradiate for 7-9 minutes at a suitable power level.

  • Monitor the reaction completion by TLC.

  • After cooling, wash the reaction mixture with a small amount of cold ethanol.

  • Collect the solid product by filtration and purify by recrystallization from a suitable solvent (e.g., 95% ethanol) to afford the pure product.[2][3]

Mandatory Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Three-Component Reaction cluster_product Product Aldehyde Aldehyde (e.g., Formaldehyde) Reaction One-Pot Condensation Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Amine Amine Source (e.g., Ammonium Acetate) Amine->Reaction Product 4-Amino-3-cyano- 1,2,5,6-tetrahydropyridine Reaction->Product

Caption: General three-component synthesis of this compound.

Experimental Workflow Comparison

Experimental_Workflow cluster_conventional Route 1: Conventional Heating cluster_microwave Route 2: Microwave-Assisted C1 Mixing Reactants & Catalyst in Solvent C2 Reflux (12-24h) C1->C2 C3 Work-up & Concentration C2->C3 C4 Column Chromatography C3->C4 C5 Final Product C4->C5 M1 Mixing Reactants (& Catalyst) M2 Microwave Irradiation (7-15 min) M1->M2 M3 Cooling & Washing M2->M3 M4 Recrystallization M3->M4 M5 Final Product M4->M5

Caption: Comparison of experimental workflows for conventional and microwave-assisted synthesis.

Discussion

The data clearly indicates that the microwave-assisted synthetic route (Route 2) is significantly more cost-effective and efficient for the synthesis of this compound. The primary advantages of the microwave-assisted method are the drastic reduction in reaction time and often higher product yields.[2][3] This leads to substantial savings in energy and labor costs.

Furthermore, microwave-assisted reactions are often cleaner, resulting in fewer byproducts. This simplifies the purification process, frequently allowing for simple recrystallization instead of more costly and time-consuming column chromatography. The ability to perform the reaction under solvent-free conditions further enhances its green credentials and reduces costs associated with solvent purchase and disposal.[2]

While the initial investment in a microwave reactor may be a consideration, the long-term savings in operational costs, increased throughput, and environmental benefits make it a highly attractive option for both academic and industrial research settings.

Conclusion

For the synthesis of this compound, the microwave-assisted three-component reaction stands out as the superior method in terms of cost-effectiveness and efficiency. Its advantages of rapid reaction times, high yields, and simplified purification make it the recommended route for researchers and drug development professionals seeking an economical and scalable synthesis. Conventional heating methods, while still viable, are less competitive due to longer reaction times, potentially lower yields, and more demanding purification procedures.

References

Patent Landscape Analysis: 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Core in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the burgeoning patent landscape of kinase inhibitors centered around the 4-amino-3-cyano-1,2,5,6-tetrahydropyridine scaffold. This guide provides an objective comparison of patented compounds, focusing on their performance as inhibitors of Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs), supported by available experimental data from the patent literature.

The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its rigid structure and strategically positioned functional groups allow for potent and selective interactions with the ATP-binding sites of key kinases involved in cancer and autoimmune diseases. This analysis delves into the patent literature to provide a comparative overview of compounds incorporating this versatile core.

Comparative Performance of Patented Inhibitors

The patent literature reveals a significant focus on the development of inhibitors targeting BTK and the JAK family of kinases, leveraging the this compound core. Below is a summary of the reported inhibitory activities (IC50 values) from a representative patent.

Table 1: Comparative Inhibitory Activity (IC50) of Patented Kinase Inhibitors

Patent / Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
EP 4 186 908 A1 / Formula (I)JAK10.134Filgotinib88
EP 4 186 908 A1 / Formula (I)JAK20.233Filgotinib71
EP 4 186 908 A1 / Formula (I)JAK30.247Filgotinib1463

Note: Data is extracted from the specified patent document. The exact structure of "Formula (I)" containing the this compound core is detailed within the patent.

The data presented in Table 1, from European Patent EP 4 186 908 A1, highlights a compound of "Formula (I)" as a potent pan-JAK inhibitor with significantly lower IC50 values across JAK1, JAK2, and JAK3 compared to the established drug, Filgotinib. This suggests a potential for higher potency, although selectivity profiles and in vivo efficacy would require further investigation.

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors, it is crucial to visualize the signaling pathways they target and the general workflow for their evaluation.

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (4-Amino-3-cyano-1,2,5,6- tetrahydropyridine derivative) Inhibitor->JAK Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and the point of intervention for JAK inhibitors.

The diagram above illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, a critical signaling cascade for numerous cytokines and growth factors. Patented inhibitors containing the this compound scaffold are designed to block the activity of JAKs, thereby preventing the downstream signaling that leads to gene transcription involved in inflammation and cell proliferation.

Kinase_Inhibitor_Screening_Workflow cluster_workflow General Screening Workflow Compound Test Compound (4-Amino-3-cyano-1,2,5,6- tetrahydropyridine derivative) Assay Biochemical Assay (e.g., ADP-Glo) Compound->Assay Kinase Purified Kinase (e.g., BTK, JAK1, JAK2, JAK3) Kinase->Assay Data Data Analysis (IC50 Determination) Assay->Data

Figure 2: A generalized workflow for the biochemical screening of kinase inhibitors.

The typical workflow for evaluating the potency of these patented compounds involves a biochemical assay. As depicted above, the test compound is incubated with the purified target kinase and a suitable substrate. The enzymatic activity is then measured, often by quantifying the amount of a reaction product like ADP. The resulting data is analyzed to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Experimental Protocols

Detailed experimental protocols are often proprietary and vary between research groups and pharmaceutical companies. However, based on publicly available information and general knowledge of kinase assays, a representative protocol for a biochemical kinase inhibition assay is provided below.

General Protocol for a Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is a generalized representation and may require optimization for specific kinases and inhibitors.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., BTK, JAK1, JAK2, JAK3)
  • Kinase-specific substrate (peptide or protein)
  • ATP (Adenosine triphosphate)
  • Test compounds (dissolved in DMSO)
  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
  • 384-well assay plates (low volume, white)
  • Plate reader capable of luminescence detection

2. Assay Procedure:

3. Data Analysis:

Conclusion

The this compound scaffold is a promising platform for the development of potent kinase inhibitors, with a significant number of patents focusing on BTK and JAK family members. While direct, comprehensive comparisons of patented compounds are challenging due to the nature of intellectual property, the available data indicates that this core structure can lead to highly potent inhibitors. The experimental protocols and workflows outlined in this guide provide a foundational understanding of how these compounds are evaluated. For researchers and drug development professionals, a thorough analysis of individual patent claims and, where available, accompanying scientific publications is crucial for a complete understanding of the competitive landscape and the potential of this important chemical scaffold.

Comparative Analysis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Analogs as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of analogs derived from 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine as potent inhibitors of dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases. This guide includes quantitative inhibitory data, detailed experimental protocols, and visualizations of the synthetic pathway.

The scaffold of this compound serves as a versatile building block for the synthesis of various heterocyclic compounds with significant biological activities. Notably, its derivatives have been investigated as antifolate agents, demonstrating inhibitory effects on DHFR. This guide focuses on a comparative study of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs, which are synthesized from a derivative of the core compound, and compares their efficacy against established drugs.

Quantitative Comparison of DHFR Inhibition

The inhibitory activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs against DHFR from different sources was compared with standard antifolate drugs. The following table summarizes the 50% inhibitory concentrations (IC50) of these compounds. Lower IC50 values indicate higher inhibitory potency.

CompoundSource of DHFRIC50 (µM)[1]
2,4-Diamino-6-(2'-bromo-3',4',5'-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Pneumocystis carinii0.51
Toxoplasma gondii0.09
Rat Liver0.35
Trimetrexate Pneumocystis cariniiReference
Toxoplasma gondiiReference
Rat LiverReference
Piritrexim Pneumocystis cariniiReference
Toxoplasma gondiiReference
Rat LiverReference
Trimethoprim Pneumocystis cariniiReference
Toxoplasma gondiiReference
Rat LiverReference
Pyrimethamine Pneumocystis cariniiReference
Toxoplasma gondiiReference
Rat LiverReference

Note: The specific IC50 values for the reference drugs were not provided in the available search snippets, but they serve as the benchmark against which the novel analogs were compared.

Experimental Protocols

The following sections detail the methodologies used for the synthesis and biological evaluation of the 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs.

Synthesis of 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Analogs

The synthesis of the target compounds involves a multi-step process starting from a derivative of this compound.

Step 1: Alkylation of this compound Derivative A solution of the starting this compound derivative is reacted with an appropriate aralkyl bromide in a suitable solvent such as N,N-dimethylformamide (DMF) containing a catalytic amount of sodium iodide. The reaction mixture is stirred at room temperature until completion.

Step 2: Cyclization to form the Pyrido[4,3-d]pyrimidine Ring The product from the alkylation step is then cyclized to form the 2,4-diaminopyrido[4,3-d]pyrimidine ring system. This is achieved by reacting the intermediate with guanidine carbonate in DMF at an elevated temperature.

Step 3: Purification The final product is purified using standard techniques such as column chromatography on silica gel.

Synthesis_Pathway A 4-Amino-3-cyano-1,2,5,6- tetrahydropyridine Derivative C Alkylated Intermediate A->C Alkylation (DMF, NaI) B Aralkyl Bromide B->C E 2,4-Diamino-5,6,7,8-tetrahydro- pyrido[4,3-d]pyrimidine Analog C->E Cyclization (DMF, Heat) D Guanidine Carbonate D->E DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, Cofactor, Inhibitor) B Pre-incubate at 37°C A->B C Add DHFR Enzyme B->C D Monitor Absorbance at 340 nm C->D E Calculate Reaction Rates D->E F Generate Dose-Response Curve E->F G Determine IC50 Value F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-cyano-1,2,5,6-tetrahydropyridine
Reactant of Route 2
4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.